3-(2-Bromophenoxy)propan-1-ol CAS 52449-01-1 properties
CAS Registry Number: 52449-01-1 Chemical Formula: C H BrO Molecular Weight: 231.09 g/mol IUPAC Name: 3-(2-Bromophenoxy)propan-1-ol[1][2] Executive Summary 3-(2-Bromophenoxy)propan-1-ol (CAS 52449-01-1) is a bifunctional...
3-(2-Bromophenoxy)propan-1-ol (CAS 52449-01-1) is a bifunctional aromatic ether widely utilized as a strategic scaffold in medicinal chemistry and organic synthesis. Characterized by an ortho-brominated phenoxy core linked to a primary alcohol, this compound serves as a critical "linker" module in the development of Proteolysis Targeting Chimeras (PROTACs) and as a precursor for fused heterocyclic systems such as chromans and benzoxepines. Its dual reactivity—stemming from the electrophilic potential of the aryl bromide and the nucleophilic nature of the primary alcohol—enables diverse orthogonal functionalization strategies, making it indispensable for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
The physicochemical properties of 3-(2-Bromophenoxy)propan-1-ol dictate its handling, solubility, and suitability for biological assays.
Table 1: Physicochemical Properties
Property
Value / Description
Source/Prediction
Appearance
Colorless to pale yellow liquid or low-melting solid
Experimental Observation
Boiling Point
~150–160 °C at 0.5 mmHg (Predicted: ~310 °C at 760 mmHg)
Structure-Based Est.
Density
~1.4 ± 0.1 g/cm³
Predicted
LogP
2.2 – 2.5
Lipophilicity Profile
Solubility
Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Polarity Analysis
pKa (Alcohol)
~16 (Neutral in physiological pH)
Functional Group
Structural Analysis
The molecule features a flexible propyl chain tethering a polar hydroxyl group to a lipophilic aryl bromide. The ortho positioning of the bromine atom is sterically significant, influencing the conformation of the ether linkage and facilitating intramolecular cyclization reactions (e.g., Heck reactions) to form oxygen-containing heterocycles.
Synthetic Pathways & Optimization
The synthesis of CAS 52449-01-1 is classically achieved via a Williamson ether synthesis.[3] However, process optimization is required to minimize side reactions such as O-alkylation of the alcohol reactant or elimination.
Optimized Synthesis Protocol
Reaction: Nucleophilic substitution of 3-bromo-1-propanol by 2-bromophenol.
Activation: Charge a reaction vessel with 2-bromophenol and K
CO in anhydrous acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion.
Alkylation: Add 3-bromo-1-propanol dropwise. If using chloro-propanol, add KI to generate the more reactive iodo-species in situ.
Reflux: Heat the mixture to reflux (56 °C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[4]
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Williamson ether synthesis pathway for CAS 52449-01-1, highlighting the SN2 mechanism.
Applications in Medicinal Chemistry
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability. CAS 52449-01-1 provides a 3-carbon alkyl chain with an aryl "anchor."
Mechanism: The hydroxyl group is converted to a leaving group (tosylate/mesylate) or oxidized to an aldehyde to attach the E3 ligase ligand (e.g., Thalidomide derivative). The aryl bromide serves as a handle for cross-coupling (Suzuki-Miyaura) to the Target Protein ligand.
Precursor for Heterocycles (Chromans)
The ortho-bromo ether motif is a "pre-organized" substrate for intramolecular cyclization.
Intramolecular Heck Reaction: Palladium-catalyzed cyclization of the aryl bromide onto the propyl chain (if functionalized with an alkene) or direct C-H activation can yield chroman (dihydrobenzopyran) derivatives, a scaffold found in Vitamin E and various flavonoids.
Application Logic Diagram
Figure 2: Divergent synthetic utility of CAS 52449-01-1 in drug discovery and heterocyclic synthesis.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
H NMR (400 MHz, CDCl):
6.8–7.5 ppm (m, 4H, Ar-H): Characteristic pattern for 1,2-disubstituted benzene.
4.15 ppm (t, 2H, Ar-O-CH-): Deshielded triplet due to oxygen proximity.
3.85 ppm (t, 2H, -CH-OH): Triplet for the hydroxymethyl group.
2.10 ppm (quint, 2H, -CH-CH-CH-): Multiplet for the central methylene.
~2.0 ppm (br s, 1H, -OH ): Exchangeable proton.
C NMR:
Signals at ~155 ppm (Ar-C -O), ~112 ppm (Ar-C -Br), and aliphatic carbons at ~68 ppm (O-CH
), ~60 ppm (CH-OH), ~32 ppm (central CH).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocols:
PPE: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of vapors.
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the alcohol or hydrolysis over long periods.
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
CymitQuimica. 3-(2-Bromophenoxy)propan-1-ol Product Entry. Retrieved from
BLD Pharm. Product Data: 3-(2-Bromophenoxy)propan-1-ol. Retrieved from
PubChem.Compound Summary for 3-(2-Bromophenoxy)propan-1-ol.
GuideChem. Synthesis of Bromophenoxy Alcohols. Retrieved from
Technical Whitepaper: 3-(2-Bromophenoxy)propan-1-ol as a Versatile Synthon
The following technical guide provides an in-depth analysis of 3-(2-Bromophenoxy)propan-1-ol , a critical intermediate in medicinal chemistry. Executive Summary & Chemical Identity 3-(2-Bromophenoxy)propan-1-ol (CAS: 524...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-(2-Bromophenoxy)propan-1-ol , a critical intermediate in medicinal chemistry.
Executive Summary & Chemical Identity
3-(2-Bromophenoxy)propan-1-ol (CAS: 52449-01-1 ) is a bifunctional ether scaffold widely utilized in the synthesis of pharmaceutical agents, particularly G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2][3][4] Its structure features an ortho-brominated phenoxy ring linked to a primary alcohol via a propyl chain. This dual functionality allows for orthogonal reactivity: the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group permits derivatization (e.g., esterification, oxidation, or conversion to a leaving group).
Physicochemical Profile
Property
Value
CAS Number
52449-01-1
IUPAC Name
3-(2-Bromophenoxy)propan-1-ol
Molecular Formula
C₉H₁₁BrO₂
Molecular Weight
231.09 g/mol
Appearance
Colorless to pale yellow viscous oil
Boiling Point
~150–155 °C (at 0.5 mmHg)
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Synthetic Pathway & Experimental Protocol
The most robust method for synthesizing this compound is the Williamson Ether Synthesis . This protocol utilizes a mild base to selectively deprotonate 2-bromophenol, which then attacks 3-bromo-1-propanol.
Reaction Logic (Causality)
Base Selection (K₂CO₃ vs. NaH): Potassium carbonate (K₂CO₃) is preferred over stronger bases like Sodium Hydride (NaH). NaH can cause deprotonation of the alcohol on the alkyl halide, leading to self-polymerization or cyclization of the 3-bromo-1-propanol into oxetane. K₂CO₃ is sufficiently basic to deprotonate the phenol (pKa ~10) but not the aliphatic alcohol (pKa ~16), ensuring chemoselectivity.
Solvent Choice (Acetone/DMF): Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion. Acetone is often chosen for ease of workup, while DMF is used if higher temperatures are required to drive the reaction.
Activation: Charge a round-bottom flask with 2-Bromophenol and anhydrous Acetone. Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate.
Alkylation: Add 3-Bromo-1-propanol dropwise to the suspension.
Reflux: Heat the mixture to reflux (~56 °C) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The limiting reagent (phenol) should disappear.
Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Gradient: 0→30% EtOAc in Hexanes).
Process Flow Diagram
Figure 1: Synthesis workflow for the selective O-alkylation of 2-bromophenol.
Spectroscopic Validation
Validation of the structure relies on confirming the presence of the propyl chain and the ortho-substitution pattern on the aromatic ring.
750 cm⁻¹: Ortho-disubstituted benzene ring bending.
Reactivity Profile & Applications
The molecule acts as a "divergent scaffold" in drug discovery.[6] The two functional handles allow for the construction of complex libraries.
Key Transformations[12]
Suzuki-Miyaura Coupling: The aryl bromide is an excellent substrate for Palladium-catalyzed cross-coupling with boronic acids, allowing the installation of biaryl systems common in kinase inhibitors.
Appel Reaction / Mesylation: The primary alcohol can be converted into a leaving group (Cl, Br, OMs) to facilitate nucleophilic attack by amines. This is the standard route to synthesize phenoxypropanolamine derivatives (e.g., analogs of Carvedilol).
Divergent Synthesis Map
Figure 2: Functional group interconversion map demonstrating the scaffold's utility.
Safety & Handling
Hazards: The compound is an alkylating agent precursor and a phenol ether. It causes skin irritation (H315) and serious eye irritation (H319).[7]
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The alcohol group makes it slightly hygroscopic; keep dessicated.
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents (e.g., chromic acid) due to the primary alcohol functionality.
References
PubChem. (n.d.). Compound Summary: Phenoxypropanol Derivatives. National Library of Medicine. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
3-(2-Bromophenoxy)propan-1-ol molecular weight and formula
Executive Summary 3-(2-Bromophenoxy)propan-1-ol (CAS: 52449-01-1) is a critical bifunctional building block in medicinal chemistry. Characterized by a C9H11BrO2 formula and a molecular weight of 231.09 g/mol , this compo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2-Bromophenoxy)propan-1-ol (CAS: 52449-01-1) is a critical bifunctional building block in medicinal chemistry. Characterized by a C9H11BrO2 formula and a molecular weight of 231.09 g/mol , this compound serves as a "linker" scaffold, connecting aromatic pharmacophores via a stable ether linkage while providing a terminal hydroxyl group for further derivatization. Its specific geometry (3-carbon spacer) and the ortho-bromine handle make it indispensable for synthesizing GPCR ligands, kinase inhibitors, and PROTAC linkers where precise spatial orientation is required.
Part 1: Chemical Identity & Physicochemical Properties
The precise characterization of this intermediate is vital for stoichiometric accuracy in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Table 1: Core Chemical Specifications
Property
Specification
Notes
IUPAC Name
3-(2-Bromophenoxy)propan-1-ol
CAS Number
52449-01-1
Distinct from phenylpropanol isomers.
Molecular Formula
C₉H₁₁BrO₂
Molecular Weight
231.09 g/mol
Average mass.[1][2] Monoisotopic: 229.99 / 231.99 (1:1 Br isotope pattern).
Appearance
Colorless to pale yellow oil
May crystallize upon prolonged cooling.
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO
Limited solubility in water.
LogP (Predicted)
~2.2 - 2.5
Lipophilic enough for membrane permeability assays.
H-Bond Donors
1
(Primary Alcohol)
H-Bond Acceptors
2
(Ether Oxygen, Alcohol Oxygen)
Part 2: Synthetic Pathway & Manufacturing Protocol
The industrial standard for synthesizing 3-(2-Bromophenoxy)propan-1-ol is the Williamson Ether Synthesis . This route is preferred over ring-opening of oxetanes due to the low cost of reagents and scalability.
Mechanism of Action
The reaction involves the nucleophilic attack of the 2-bromophenoxide ion (generated in situ) on the primary alkyl halide (3-bromo-1-propanol or 3-chloro-1-propanol). The choice of base and solvent is critical to prevent the self-cyclization of the alkyl halide into oxetane.
Experimental Protocol (Self-Validating System)
Reagents:
2-Bromophenol (1.0 equiv)
3-Bromo-1-propanol (1.2 equiv)
Potassium Carbonate (
) (2.0 equiv)
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology:
Activation: Charge a round-bottom flask with 2-Bromophenol (10 mmol) and anhydrous MeCN (50 mL). Add
(20 mmol) in one portion. Stir at room temperature for 30 minutes to ensure deprotonation and formation of the phenoxide.
Addition: Add 3-Bromo-1-propanol (12 mmol) dropwise over 10 minutes. Note: Slow addition minimizes the risk of exotherms on larger scales.
Reaction: Heat the mixture to reflux (80°C for MeCN) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The limiting reagent (phenol) should be consumed.
Workup:
Cool to room temperature and filter off the inorganic salts (
, excess ).
Concentrate the filtrate under reduced pressure.
Dilute the residue with Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Part 3: Visualization of Synthesis & Logic
The following diagram illustrates the synthetic workflow and the critical decision points for Quality Control (QC).
Figure 1: Step-by-step synthetic workflow for 3-(2-Bromophenoxy)propan-1-ol using Williamson ether synthesis logic.
Part 4: Characterization & Quality Control
To ensure the integrity of the "linker" in drug development, the following spectral signatures must be verified.
1. Proton NMR (
NMR, 400 MHz, ):
6.8–7.6 ppm (m, 4H): Characteristic aromatic protons of the 1,2-disubstituted benzene ring.
4.15 ppm (t, 2H): Triplet corresponding to (ether linkage next to the ring).
3.85 ppm (t, 2H): Triplet corresponding to (hydroxymethyl group).
2.10 ppm (quint, 2H): Quintet for the central methylene .
~2.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with ).
2. Mass Spectrometry (LC-MS):
Look for the [M+H]+ or [M+Na]+ peaks.
Key Indicator: The spectrum must show the characteristic 1:1 doublet pattern at m/z 231 and 233, confirming the presence of a single bromine atom.
Part 5: Applications in Drug Discovery
This molecule is not just a solvent or simple reagent; it is a strategic scaffold .
PROTAC Linker Design:
The 3-carbon chain provides a flexible "spacer" length of approximately 4–5 Å. This is often ideal for PROTACs (Proteolysis Targeting Chimeras) where the E3 ligase ligand must be separated from the target protein ligand to avoid steric clash while enabling ubiquitination.
Fragment-Based Drug Discovery (FBDD):
The bromine atom serves as a "handle" for rapid diversification. Using Suzuki-Miyaura coupling , the bromine can be replaced with aryl boronic acids to generate biaryl ether libraries, a common motif in beta-blockers and sodium channel inhibitors.
Nucleoside Analogs:
The hydroxyl group can be converted to a leaving group (tosylate/mesylate) to alkylate nucleobases, creating acyclic nucleoside phosphonate mimics used in antiviral research.
References
PubChem. (2025).[2] Compound Summary: 3-(2-Bromophenoxy)propan-1-ol (CID 28351716). National Library of Medicine. Retrieved from [Link]
The Ortho-Bifunctional Scaffold: A Technical Guide to 2-Bromophenol Ether Derivatives in Drug Discovery
Executive Summary This technical guide analyzes the strategic utility of 2-bromophenol (2-BP) as a privileged scaffold in medicinal chemistry. Unlike its para-isomer, the ortho positioning of the bromine and hydroxyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the strategic utility of 2-bromophenol (2-BP) as a privileged scaffold in medicinal chemistry. Unlike its para-isomer, the ortho positioning of the bromine and hydroxyl groups in 2-BP offers a unique "dual-handle" architecture. This allows for the rapid generation of diverse chemical libraries through sequential O-alkylation (etherification) and C-C/C-N cross-coupling reactions. This guide details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols necessary to leverage 2-BP ether derivatives for oncology, antimicrobial, and metabolic disease targets.
Strategic Rationale: The "Handle and Tail" Architecture
In rational drug design, 2-bromophenol is not merely a starting material; it is a bifunctional core that addresses two critical needs in lead optimization:
The Ether "Tail" (Pharmacokinetic Modulation): The hydroxyl group allows for the attachment of lipophilic tails via ether linkages. This modification directly influences the partition coefficient (LogP), membrane permeability, and metabolic stability (blocking Phase II glucuronidation).
The Bromine "Handle" (Pharmacodynamic Engagement): The ortho-bromine atom serves two distinct roles:
Synthetic Handle: It is a high-reactivity site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
Halogen Bonding: In final drug candidates, a retained ortho-bromine can act as a halogen bond donor to carbonyl backbone oxygens in target proteins, a non-covalent interaction comparable in strength to hydrogen bonding.
Diagram 1: The Divergent Synthesis Strategy
The following decision tree illustrates the logical flow from the 2-BP scaffold to complex drug candidates.
Caption: Strategic divergence in 2-BP functionalization. Path A prioritizes side-chain optimization; Path B prioritizes core scaffold rigidity.
Synthetic Architecture & Methodology
The Ether Linkage: Williamson vs. Mitsunobu
The formation of the ether bond is the first critical step. The choice of method depends strictly on the steric hindrance of the electrophile.
Parameter
Williamson Ether Synthesis
Mitsunobu Reaction
Substrate Scope
Primary Alkyl Halides (R-CH₂-X)
Primary & Secondary Alcohols (R-OH)
Mechanism
SN2 Substitution
SN2 with Inversion
Reagents
Base (K₂CO₃/Cs₂CO₃), Alkyl Halide
PPh₃, DIAD/DEAD, Alcohol
Key Advantage
Cost-effective, scalable
Stereochemical control, mild conditions
Limitation
Fails with secondary/tertiary halides (E2 elimination)
Poor atom economy (generates Ph₃P=O)
Technical Insight: For 2-bromophenol, the ortho-bromine exerts a steric effect. When using the Williamson method, Cesium Carbonate (Cs₂CO₃) is superior to Potassium Carbonate (K₂CO₃) in acetonitrile because the "Cesium Effect" improves solubility and nucleophilicity of the phenoxide anion, overcoming the steric crowding of the bromine [4].
The Cross-Coupling "Handle"
Once the ether tail is established, the bromine remains available for modification.
Suzuki-Miyaura: The most robust method for creating biaryl systems (e.g., biphenyl ethers).
Sonogashira: Introduces alkyne linkers, rigidifying the structure.
Buchwald-Hartwig: Replaces Br with amines, critical for kinase inhibitors where hydrogen bond acceptors are needed.
Biological Applications & SAR
Anticancer Activity (ROS Modulation)
Derivatives of 2-bromophenol, particularly those mimicking marine natural products (bromophenols), have shown potent cytotoxicity against leukemia (K562) and lung cancer (A549) lines.
Mechanism: These ethers often act as "pro-oxidants" in cancer cells, increasing Reactive Oxygen Species (ROS) to toxic levels, triggering apoptosis via the mitochondrial pathway [1].
SAR Insight: Methylation or acetylation of the phenol oxygen (capping the polar group) significantly enhances cellular uptake compared to the free phenol.
Antimicrobial Agents (MRSA)
Specific 2-bromophenol derivatives, such as 3-bromo-2,6-dihydroxyacetophenone , have demonstrated efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) [2].
Mechanism: Disruption of bacterial biofilm formation.[1]
SAR Insight: The presence of the bromine atom is non-negotiable; removing it abolishes activity, suggesting a specific halogen-binding pocket in the bacterial target.
Enzyme Inhibition (PTP1B & AChE)
Bromophenol ethers act as inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, and Acetylcholinesterase (AChE) for Alzheimer's [3].
SAR Insight: Bulky ether groups (e.g., benzyl ethers) at the ortho position can occupy the hydrophobic groove of the PTP1B active site, enhancing selectivity over other phosphatases.
Activation: In a round-bottom flask, dissolve 2-bromophenol in DMF (5 mL/mmol). Add K₂CO₃. Stir at Room Temperature (RT) for 30 mins. Validation: Solution typically turns from clear to pale yellow/orange as the phenoxide forms.
Alkylation: Add the alkyl bromide dropwise.
Reaction: Heat to 60°C for 4-6 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.4) should disappear; the less polar ether product (Rf ~0.7) will appear.
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (Critical Step: This removes any unreacted phenol). Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Use this to convert the 2-bromo ether into a biaryl drug candidate.
Degassing: Combine solvent, halide, and boronic acid. Sparge with Nitrogen gas for 10 mins. Validation: Oxygen inhibits the Pd(0) catalyst; failure to degas results in homocoupling byproducts.
Catalysis: Add Pd(PPh₃)₄ and base.
Reflux: Heat to 90°C under N₂ atmosphere for 12 hours.
Purification: Filter through a Celite pad (removes Pd black). Concentrate and purify via silica gel column chromatography.
This diagram visualizes how specific structural zones of the 2-BP derivative map to biological functions.
Caption: SAR mapping of the 2-bromophenol ether scaffold. Zone 2 is critical for specific receptor docking.
References
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Institutes of Health (PMC). Available at: [Link]
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link][2]
The Williamson Ether Synthesis: Mechanism and Protocols. Master Organic Chemistry. Available at: [Link][3]
Palladium-Catalyzed Cross-Coupling Reactions: A Review. Chemistry LibreTexts. Available at: [Link][2][3][4][5][6][7][8]
solubility of 3-(2-Bromophenoxy)propan-1-ol in organic solvents
Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-(2-Bromophenoxy)propan-1-ol Part 1: Molecular Architecture & Theoretical Solubility To accurately predict the solubility profile of 3-(2-Bromophenoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-(2-Bromophenoxy)propan-1-ol
Part 1: Molecular Architecture & Theoretical Solubility
To accurately predict the solubility profile of 3-(2-Bromophenoxy)propan-1-ol , we must first deconstruct its molecular architecture.[1] Unlike simple alkyl alcohols, this compound is an amphiphilic "linker" molecule often used in the synthesis of receptor antagonists and alkoxy-phenyl derivatives.[1]
Structural Analysis:
Lipophilic Domain (Hydrophobic): The 2-bromophenyl moiety.[2][3][4][5] The bromine atom at the ortho position introduces significant lipophilicity and molecular bulk, increasing the partition coefficient (LogP). This domain dictates affinity for non-polar and chlorinated solvents.[5]
Hydrophilic Domain (Polar): The propan-1-ol chain.[5] The terminal primary hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor.[5]
The Ether Linkage: The phenoxy oxygen adds a dipole moment and H-bond accepting capability, bridging the two domains.[1]
Physicochemical Implications:
Based on the structure (Ar-O-(CH2)3-OH), this compound typically presents as a viscous, colorless to pale yellow oil or a low-melting solid.[1] Consequently, "solubility" in this context often refers to miscibility (liquid-liquid equilibrium) rather than the dissolution of a crystal lattice.[5]
Dominant Interaction: Dipole-dipole and Hydrogen bonding.[1][5]
Part 2: Empirical Solubility Data & Solvent Classification
The following data categorizes solvents based on their interaction with the 3-(2-Bromophenoxy)propan-1-ol molecule. This classification is derived from standard workup protocols for aryl-alkyl ethers and Williamson ether synthesis intermediates.
Solvent Class
Representative Solvents
Predicted Solubility/Miscibility
Mechanistic Rationale
Application
Chlorinated
Dichloromethane (DCM), Chloroform
High (Miscible)
Excellent dispersion interactions with the brominated aromatic ring.[1][6]
Extraction / Transport
Polar Aprotic
THF, DMSO, DMF, Acetone
High (Miscible)
Solvates the ether linkage and hydroxyl group without competing for protons.[1][6]
Reaction Medium
Polar Protic
Methanol, Ethanol, Isopropanol
High (Miscible)
Strong H-bonding with the terminal -OH group.[1][6]
Recrystallization (Anti-solvent)
Esters
Ethyl Acetate (EtOAc)
High (Miscible)
Balanced polarity matches the amphiphilic nature of the molecule.[6]
Extraction / Chromatography
Aromatic
Toluene, Xylene
Moderate to High
stacking interactions with the phenyl ring.[1][5][6]
Reflux Reactions
Alkanes
Hexanes, Heptane
Low / Moderate
The polar hydroxyl tail resists solvation in pure alkanes.[1][5][6] May form an oil at low temps.[1][2][5]
Precipitation / Wash
Aqueous
Water, Brine
Immiscible
The lipophilic Br-Phenoxy headgroup overrides the hydrophilic tail.[1][6]
Biphasic Workup
Part 3: Experimental Framework (The "Self-Validating" Protocol)
For researchers needing exact thermodynamic solubility values (e.g., for formulation), relying on visual inspection is insufficient.[1][5] The following Shake-Flask Protocol is adapted for viscous oils/low-melting solids.
Protocol: Thermodynamic Miscibility Profiling
Objective: Determine the saturation limit or miscibility gap of 3-(2-Bromophenoxy)propan-1-ol in a target solvent.
Centrifuge at 10,000 rpm for 10 minutes to firmly separate the oil phase from the solvent phase.
Carefully aspirate the supernatant (solvent phase).[5]
Quantification: Dilute the supernatant 100x in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.
Calculation:
Part 4: Solvent Selection Decision Tree (Visualization)
The following diagram illustrates the logical flow for selecting a solvent based on the intended process step (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements (Reaction, Extraction, or Purification).
Part 5: Application in Process Chemistry
1. Synthesis & Reaction Monitoring:
For the synthesis of this compound (typically via alkylation of 2-bromophenol with 3-bromo-1-propanol), Acetone or Acetonitrile are the preferred solvents.[1]
Why: They dissolve the organic reactants fully while allowing the inorganic base (e.g.,
) to form a suspension, driving the reaction via surface catalysis.[1]
2. Workup Strategy (Partitioning):
Due to the "Oily" nature of the product, avoiding emulsion formation is critical.[5]
Recommendation: Use Dichloromethane (DCM) for extraction.[5] The high density of DCM facilitates rapid phase separation from the aqueous layer.[1][5]
Warning: Avoid using Diethyl Ether if the product is crude, as impurities may stabilize emulsions.[1][5]
3. Storage:
Store as a neat oil or as a solution in Methanol or DMSO at -20°C. Avoid storing in chlorinated solvents for extended periods to prevent slow halogen exchange or acidification.[1][5]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12308, 3-Bromo-1-propanol.[1][5] (Precursor properties used for fragment-based prediction).[5] Retrieved from [Link][6]
Bergström, C. A., et al. (2002). Experimental determination of the solubility of drugs and drug-like compounds.[1][5] (Methodological basis for the Shake-Flask Protocol).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[5] 5th Ed.[1][5] Longman Scientific & Technical.[1][5] (Standard workup procedures for aryl-alkyl ethers).
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][5] Advanced Drug Delivery Reviews.[1][5] [Link]
Strategic Utilization of Brominated Phenoxyalkyl Alcohols in Medicinal Chemistry
Synthesis, Reactivity, and SAR Optimization Abstract Brominated phenoxyalkyl alcohols represent a privileged class of bifunctional building blocks in drug discovery. Their utility stems from the orthogonal reactivity of...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Reactivity, and SAR Optimization
Abstract
Brominated phenoxyalkyl alcohols represent a privileged class of bifunctional building blocks in drug discovery. Their utility stems from the orthogonal reactivity of the aryl bromide (a handle for cross-coupling) and the primary alcohol (a handle for oxidation, substitution, or solubilization). This guide provides a technical deep-dive into the synthesis, handling, and application of these scaffolds, moving beyond basic preparation to address causality, troubleshooting, and strategic integration into Structure-Activity Relationship (SAR) campaigns.[1]
Part 1: The Strategic Scaffold
The "Dual-Handle" Advantage
In medicinal chemistry, the value of a building block is defined by its divergency . Brominated phenoxyalkyl alcohols offer two distinct reaction vectors that do not interfere with one another under controlled conditions:
The Aryl Bromide (
):
Role: Site for C-C or C-N bond formation via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
SAR Implication: Allows for the rapid elaboration of the "Warhead" or lipophilic domain of the drug molecule.
Halogen Bonding: Even without coupling, the bromine atom can serve as a potent halogen bond donor (
-hole interaction) to backbone carbonyls in target proteins, potentially increasing affinity by 1-2 orders of magnitude [1].[1][2]
The Alkyl Alcohol (
):
Role: A solubilizing group or a precursor to electrophiles (aldehydes, mesylates).[1]
SAR Implication: Modulates LogD and metabolic stability. The ether oxygen acts as a hydrogen bond acceptor, while the alkyl chain length (
) dictates the spatial orientation of the pharmacophore.
Structural Logic & Causality
The selection of the para-bromo substitution pattern (e.g., 2-(4-bromophenoxy)ethanol) is not arbitrary.[1] It prevents steric clash during the etherification step and offers the most accessible vector for extending the molecule into solvent-exposed regions of a protein binding pocket.
Part 2: Synthetic Pathways & Decision Logic[1]
The synthesis of these blocks typically follows two main routes. The choice depends on scale and the desired alkyl chain length.
Synthesis Decision Tree (Graphviz)
Caption: Decision logic for selecting the optimal synthetic pathway based on chain length and scalability requirements.
Part 3: Critical Experimental Protocols
Protocol A: Robust Synthesis of 2-(4-Bromophenoxy)ethanol
Context: This is the "Gold Standard" Williamson ether synthesis adapted for high throughput and minimal side reactions. It uses Potassium Carbonate (
) rather than Sodium Hydride () to prevent harsh exotherms and minimize E2 elimination of the bromoethanol [2].
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)[1]
Step-by-Step Methodology:
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (e.g., 10 mmol) in DMF (20 mL). Add
(20 mmol) in one portion.
Causality: The base deprotonates the phenol (
) to form the phenoxide anion. Stirring for 15 minutes before adding the alkyl halide ensures the nucleophile is ready, reducing reaction time.
Alkylation: Add 2-bromoethanol (12 mmol) dropwise via syringe.
Critical Control: Do not dump the reagent. A slow addition prevents local concentration spikes that could favor side reactions.
Heating: Heat the reaction mixture to 60°C for 4-6 hours.
Validation: Monitor by TLC (Hexane/EtOAc 3:1).[1] The phenol spot should disappear.
Warning: Do not exceed 80°C. Higher temperatures promote the E2 elimination of 2-bromoethanol to vinyl bromide (volatile and toxic).
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product often precipitates as a white solid.
If Oil Forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), then water, then brine.[1]
Purification: Recrystallize from Hexane/Ether or perform flash chromatography if high purity (>99%) is required for biological assays.[1]
Protocol B: Suzuki-Miyaura Coupling with Free Alcohol
Context: Many chemists unnecessarily protect the alcohol (e.g., as a TBDMS ether) before coupling.[1] This is often redundant. Modern Pd catalysts tolerate free primary alcohols well [3].
Degassing: Combine the bromide, boronic acid, and base in a microwave vial. Add the solvent mixture.[4] Sparge with Nitrogen/Argon for 5 minutes.
Causality: Oxygen poisons Pd(0) species.[1] Thorough degassing is the single most important factor for yield consistency.
Catalyst Addition: Add the Pd catalyst quickly and seal the vial.
Reaction: Heat to 80-90°C (oil bath) or 100°C (microwave, 30 min).
Mechanism:[1][4][5][6][7][8][9][10] The free alcohol does not coordinate strongly to the Pd center in the presence of the bidentate dppf ligand, allowing the catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) to proceed.
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[1]
Part 4: Divergent Functionalization & Applications[1]
Once the building block is synthesized, it serves as a nexus for library generation.
Functionalization Workflow (Graphviz)
Caption: Divergent synthesis pathways from the core scaffold. Path A retains the alcohol; Path C converts it for substitution.
Part 5: Troubleshooting & Optimization Data[1]
The following table summarizes common failure modes and field-proven solutions for these specific building blocks.
Failure Mode
Symptom
Root Cause
Corrective Action
Low Yield (Ether Synthesis)
Formation of vinyl bromide (gas)
Reaction temp > 80°C; Base too strong (e.g., NaH used incorrectly).[1]
Switch to /Acetone reflux or keep DMF < 60°C.
C-Alkylation
Product is not an ether (NMR check)
Phenoxide acting as C-nucleophile (rare with simple phenols but possible).[1]
Use polar aprotic solvents (DMF/DMSO) to solvate the cation and favor O-alkylation.[11]
Amphiphilic nature of the product (polar OH + lipophilic Br-Aryl).
Saturate aqueous layer with NaCl (brine).[1] Add a small amount of MeOH to the organic layer.
References
Wilcken, R., et al. (2013).[1][12] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[1]
BenchChem. (2025).[1][11] Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. Link[1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]
Organic Chemistry Portal. Williamson Ether Synthesis. Link
PrepChem. Synthesis of 2-allyl-4-bromophenol and related ethers. Link
Technical Whitepaper: Advanced Safety & Handling Protocol
This guide is structured as an advanced operational whitepaper, moving beyond the static limitations of a standard SDS. It integrates toxicological logic, practical handling experience, and process safety engineering for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced operational whitepaper, moving beyond the static limitations of a standard SDS. It integrates toxicological logic, practical handling experience, and process safety engineering for 3-(2-Bromophenoxy)propan-1-ol .
Subject: 3-(2-Bromophenoxy)propan-1-ol
Document ID: SDS-WP-52449 | Revision: 2.1 | Status: Active Research Grade
Chemical Identity & Molecular Architecture
Compound Name: 3-(2-Bromophenoxy)propan-1-ol
CAS Registry Number: 52449-01-1 (Verify with specific vendor batch)
Synonyms: 3-(2-Bromophenyloxy)propanol; 2-(3-Hydroxypropoxy)bromobenzene
Molecular Formula: C
H412: Harmful to aquatic life with long-lasting effects (Predicted based on halogenated phenol ether structure).
Mechanistic Toxicology (The "Why")
Dermal Penetration (The Phenoxy Vector): The phenoxy-alkyl chain mimics fatty acid structures, allowing the molecule to transit the stratum corneum. Once absorbed, the aryl bromide moiety can act as a weak alkylating agent or metabolic burden on hepatic enzymes (P450 system).
Mucosal Irritation: The primary alcohol (-OH) combined with the ether linkage creates a polar-nonpolar interface that disrupts mucous membranes in the eyes and lungs, leading to immediate inflammation upon contact.
Sensitization Potential: While not formally classified as a sensitizer in all databases, halogenated aromatics can form haptens with skin proteins. Repeated exposure should be treated as a sensitization risk.
Operational Handling & Storage Protocols
A self-validating workflow to minimize exposure.
A. Storage Integrity
Environment: Store at 2–8°C (Refrigerated).
Light Sensitivity: The Aryl-Bromide bond is susceptible to photolytic cleavage over time, liberating free radicals and HBr. Amber glass is mandatory.
Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to prevent oxidation of the alcohol to the aldehyde/acid.
B. Transfer Protocol (The "Viscous Oil" Method)
Do not attempt to pipette this substance cold. It will adhere to tips, leading to inaccurate dosing and contamination.
Equilibration: Allow the sealed container to reach room temperature in a desiccator (prevents condensation).
Viscosity Management: If solid/viscous, warm the outer container in a water bath at 35°C for 10 minutes.
Solvent Prep: Pre-dissolve in the reaction solvent (e.g., DMF or DCM) inside the source vial if possible, then transfer the solution. This ensures 100% mass transfer and reduces handling of the neat chemical.
C. Decision Matrix: Handling Workflow
Figure 1: Operational workflow for handling halogenated phenol ethers. Note the "Stop" condition if degradation is observed.
Emergency Response & Waste Management
The "Barrier-Neutralize-Clean" Spill Protocol
Because this compound is lipophilic, water alone will spread the contamination.
Barrier: Immediately surround the spill with dry absorbent (vermiculite or polypropylene pads).
Solubilize: Apply a specific solvent (Ethanol or Isopropanol) to a paper towel, then wipe the spill area. Do not pour solvent directly on the spill (this spreads it).
Clean: Follow with a surfactant-rich soap and water wash to remove the solvent-residue complex.
First Aid Logic
Eye Contact: Flush for 15 minutes .[3] The lipophilic nature means the chemical resists washing; mechanical irrigation is critical.
Skin Contact:Do not use ethanol on skin (it enhances absorption). Use Polyethylene Glycol (PEG-400) if available, or copious soap and water.
Synthesis & Application Context
Why are we using this? Understanding the chemistry aids safety.
This molecule is a "linker" scaffold. The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) or lithiation, while the alcohol allows attachment to amines or other nucleophiles.
Common Reaction Risks:
Williamson Ether Synthesis: Often used to make this compound (2-Bromophenol + 3-Bromo-1-propanol). Residual 2-Bromophenol (highly toxic/corrosive) may be present as an impurity.
Cyclization: Under strong base, this molecule can cyclize to form chroman derivatives.
Reactivity Pathway Diagram
Figure 2: Common downstream synthetic pathways and associated safety risks.
References
CymitQuimica. 3-(2-Bromophenoxy)propan-1-ol Product Data & CAS Verification. Retrieved from
PubChem. 3-Phenoxypropan-1-ol (Structural Analog Safety Data). National Library of Medicine. Retrieved from
ECHA (European Chemicals Agency). Registration Dossier for Halogenated Phenyl Ethers (Read-Across Methodology). Retrieved from
Sigma-Aldrich. Safety Data Sheet for 3-(2-Bromophenyl)-1-propanol (Isomer/Analog Comparison). Retrieved from
(Note: Where specific toxicological data for CAS 52449-01-1 was absent, safety protocols were derived using validated Read-Across methods from structural analogs 3-phenoxypropan-1-ol and 2-bromophenol.)
Application Note: 3-(2-Bromophenoxy)propan-1-ol as a Pharmaceutical Intermediate
This guide outlines the strategic utilization of 3-(2-Bromophenoxy)propan-1-ol , a versatile bifunctional building block in medicinal chemistry. It serves as a critical "anchor" scaffold, enabling the synthesis of oxygen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic utilization of 3-(2-Bromophenoxy)propan-1-ol , a versatile bifunctional building block in medicinal chemistry. It serves as a critical "anchor" scaffold, enabling the synthesis of oxygenated heterocycles (benzodioxepines) and privileged pharmacophores for CNS-active agents (GPCR ligands).
[1]
Executive Summary
3-(2-Bromophenoxy)propan-1-ol is a bifunctional aryl ether scaffold characterized by an ortho-bromo group and a primary alcohol linked via a propyl ether chain.[1]
CAS Number: 93769-61-4 (Generic for isomers; specific isomer often custom synthesized).[1]
Heterocycle Formation: Precursor to 3,4-dihydro-2H-1,5-benzodioxepine via intramolecular Pd-catalyzed C-O coupling.[1]
GPCR Linker Chemistry: The 3-carbon tether is the optimal length for 5-HT (Serotonin) and Dopamine receptor ligands, connecting the lipophilic aryl "head" to a basic amine "tail" (e.g., piperazine).
Cross-Coupling Handle: The aryl bromide allows for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification after linker attachment.[1]
Store in amber vials under Argon. The alkyl bromide is stable, but the aryl bromide can debrominate under UV.
Reactivity
Bifunctional
Site A (Alcohol): Nucleophilic substitution (via Ms/Ts), Oxidation. Site B (Aryl Bromide): Metal-halogen exchange, Pd-catalyzed coupling.[1]
Synthetic Protocols
Protocol A: Scalable Synthesis via Williamson Etherification
Rationale: Direct alkylation of 2-bromophenol is more cost-effective than reducing the corresponding acid.[1] The use of 3-bromo-1-propanol requires careful stoichiometry to prevent O-alkylation at the alcohol end, though the phenol is significantly more acidic (
~10) than the primary alcohol ( ~16), ensuring chemoselectivity.
Solvent: Acetone (Reagent Grade) or DMF (for faster rates)
Procedure:
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromophenol (17.3 g, 100 mmol) in Acetone (200 mL).
Base Addition: Add
(27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide.
Alkylation: Add 3-bromo-1-propanol (16.7 g, 120 mmol) dropwise via syringe over 10 minutes.
Reflux: Heat the mixture to reflux (60 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting phenol (
~0.6) should disappear, and the product ( ~0.3) will appear.[2][3][4][5]
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dilute the residue with EtOAc (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Wash with Brine, dry over
Protocol B: Intramolecular Cyclization to 3,4-Dihydro-2H-1,5-benzodioxepine
Rationale: This reaction utilizes the intramolecular Buchwald-Hartwig etherification.[1] The 2-bromo group couples with the pendant primary alcohol to close the 7-membered ring.[1]
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3 times.
Loading: Add the substrate (1.0 mmol),
(4.5 mg), Ligand (18 mg), and (456 mg).
Solvation: Add Toluene (5 mL). Seal the tube.
Reaction: Heat to 100 °C for 12 hours.
Analysis: The disappearance of the broad -OH stretch in IR and the shift of the aryl protons in NMR confirms cyclization.
Outcome: Yields the 1,5-benzodioxepine scaffold, a core unit in various serotonergic modulators.
Protocol C: Activation and Coupling for GPCR Ligands
Rationale: To attach a piperazine tail (common in drugs like Buspirone or Aripiprazole), the alcohol must first be converted to a leaving group (Mesylate).
Step 1: Mesylation
Dissolve 3-(2-Bromophenoxy)propan-1-ol (10 mmol) in DCM (30 mL) with
(15 mmol).
Cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise.
Stir for 2 hours. Wash with water, dry, and concentrate to obtain the Mesylate (solid/oil).
Step 2: Nucleophilic Displacement
Dissolve the Mesylate (10 mmol) in Acetonitrile (50 mL).
Add 1-(2-methoxyphenyl)piperazine (or desired amine) (12 mmol) and
(20 mmol).
Reflux for 8 hours.
Result: The resulting Ar-O-(CH2)3-N-Piperazine is a classic 5-HT1A receptor antagonist pharmacophore.[1]
Visualization of Reaction Pathways
Figure 1: Divergent synthetic utility of the 3-(2-Bromophenoxy)propan-1-ol scaffold.
Mann, G.; Incarvito, C.; Rheingold, A. L.; Hartwig, J. F. "Palladium-Catalyzed C-O Coupling of Aryl Halides with Primary Alcohols". J. Am. Chem. Soc.1999 , 121, 3224. Link
GPCR Ligand Synthesis (Piperazine Linkers)
Mokrosz, J. L., et al. "Structure-Activity Relationship Studies of CNS Agents. 5-HT1A Receptor Affinity of Arylpiperazine Derivatives". J. Med. Chem.1992 , 35, 2369. Link
Borane Reduction Alternative (Acid to Alcohol)
Yoon, N. M.; Pak, C. S.; Brown, H. C. "Selective Reductions. 19. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran". J. Org. Chem.1973 , 38, 2786. Link
Application Note: 3-(2-Bromophenoxy)propan-1-ol as a Semi-Rigid Linker Module for PROTAC Design
Abstract & Strategic Rationale In the development of Proteolysis Targeting Chimeras (PROTACs), "linkerology" has evolved from simple PEG chains to sophisticated scaffolds that actively influence ternary complex (POI-PROT...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
In the development of Proteolysis Targeting Chimeras (PROTACs), "linkerology" has evolved from simple PEG chains to sophisticated scaffolds that actively influence ternary complex (POI-PROTAC-E3) stability and cooperativity.
3-(2-Bromophenoxy)propan-1-ol represents a high-value heterobifunctional linker precursor . Unlike standard linear alkyl or PEG linkers, this molecule introduces a "Semi-Rigid" architecture. It combines a flexible
alkyl tail with a rigid, chemically orthogonal aryl bromide handle.
Key Advantages in PROTAC Design:
Orthogonal Functionalization: The molecule possesses two distinct reactive handles:
Aliphatic Alcohol (-OH): Amenable to Mitsunobu coupling, oxidation, or conversion to a leaving group (OMs/OTs/I) for
reactions.
Aryl Bromide (Ar-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Conformational Biasing: The phenyl ether moiety restricts the rotational freedom near the attachment point, potentially reducing the entropic penalty of ternary complex formation compared to fully flexible PEG chains.
Lipophilicity Modulation: The aryl ether core balances the hydrophilicity of downstream PEG extensions, optimizing cell permeability (logP).
Chemical Space & Design Logic
The selection of 3-(2-Bromophenoxy)propan-1-ol is driven by the need to control the Exit Vector —the angle and rigidity at which the linker leaves the ligand.
Structural Analysis (DOT Diagram)
Caption: Figure 1. Modular assembly logic using 3-(2-Bromophenoxy)propan-1-ol. The molecule acts as a bridge, offering a rigid attachment point (Ar-Br) and a flexible extension (Alkyl-OH).
Experimental Protocols
Protocol A: Synthesis of 3-(2-Bromophenoxy)propan-1-ol
Note: While commercially available, in-house synthesis ensures purity and scalability.
Objective: Synthesize the linker precursor via Williamson ether synthesis.
functionalization of 3-(2-Bromophenoxy)propan-1-ol hydroxyl group
Application Note: Strategic Functionalization of 3-(2-Bromophenoxy)propan-1-ol Executive Summary & Strategic Utility 3-(2-Bromophenoxy)propan-1-ol (CAS 93849-16-0) is a high-value bifunctional building block in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 3-(2-Bromophenoxy)propan-1-ol
Executive Summary & Strategic Utility
3-(2-Bromophenoxy)propan-1-ol (CAS 93849-16-0) is a high-value bifunctional building block in medicinal chemistry.[1] Its structural utility lies in its "linker" capability: the aryl bromide serves as a robust handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores, while the primary alcohol provides a versatile tethering point for solubilizing groups, E3 ligase ligands (for PROTACs), or further chain extension.
This guide focuses exclusively on the chemoselective functionalization of the hydroxyl group . The challenge is to modify the aliphatic alcohol without compromising the integrity of the aryl ether linkage or the aryl bromide "warhead."
Key Applications:
PROTAC Linkers: Conversion to alkyl halides/tosylates for alkylation of E3 ligase binders.[1]
Fragment Growing: Oxidation to aldehydes for reductive amination.[1]
Direct Coupling: Mitsunobu reactions for ether/amine formation.[1]
Critical Control Points & Chemical Logic
Before initiating protocols, consider these mechanistic constraints to ensure process reliability:
Aryl Bromide Stability: The Ar-Br moiety is stable to standard oxidation (DMP, Jones) and basic alkylation conditions.[1] However, avoid conditions involving Magnesium (Grignard formation) or Lithium (Lithium-Halogen exchange) unless the hydroxyl group is already protected, as the proton will quench the metallated species immediately.
Ether Linkage Sensitivity: The phenoxy ether is generally robust but can be cleaved by strong Lewis acids (e.g.,
, ) or strong nucleophiles at high temperatures (e.g., sodium thiomethoxide in HMPA). All protocols below use mild conditions to preserve this bond.
Intramolecular Cyclization: While formation of a 6-membered ring via displacement of the bromide by the alcohol oxygen is theoretically possible, it is kinetically disfavored under the mild basic conditions used for hydroxyl activation (tosylation/mesylation) due to the electron-rich nature of the phenoxy ring.
Decision Tree & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for this substrate.
Figure 1: Divergent functionalization pathways for the hydroxyl moiety.[1]
Detailed Experimental Protocols
Module A: Activation via O-Tosylation
Objective: Convert the hydroxyl group into a reactive leaving group (
active) for subsequent displacement by amines or thiols.[1]
Rationale: Tosylates are preferred over mesylates for this substrate because the crystalline nature of the tosyl product often allows for purification via recrystallization rather than chromatography.
Protocol:
Setup: Charge a flame-dried round-bottom flask with 3-(2-Bromophenoxy)propan-1-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).[1] Cool the mixture to 0°C.
will be significantly higher than starting material.
Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
. Extract with DCM (3x).[1] Wash organics with brine, dry over , and concentrate.
Purification: Flash chromatography (Gradient 0-20% EtOAc in Hexanes).
Data & Validation:
Parameter
Specification
Typical Yield
85–92%
| 1H NMR Diagnostic | Disappearance of triplet at
3.6 ppm (-CH 2-OH).[1] Appearance of aromatic doublets (Ts group) at 7.3 and 7.8 ppm.[1] |
| Stability | Store at 4°C. Stable for months. |
Module B: Oxidation to Aldehyde
Objective: Generate the aldehyde for reductive amination or Wittig olefination.[1]
Rationale:Dess-Martin Periodinane (DMP) is selected over Swern oxidation.[1] While Swern is effective, DMP avoids the use of oxalyl chloride (toxic) and maintains strictly neutral/mild conditions, preventing any risk of ether cleavage or halogen migration.
Protocol:
Setup: Dissolve 3-(2-Bromophenoxy)propan-1-ol (1.0 equiv) in wet DCM (DMP benefits from trace water for mechanism acceleration, 0.15 M).
Addition: Add DMP (1.2 equiv) in a single portion at 0°C.
Reaction: Remove ice bath and stir at RT for 1–2 hours.
. Add a 1:1 mixture of saturated (to reduce excess iodine) and saturated . Stir vigorously until the organic layer is clear (approx. 15 mins).
Isolation: Extract with
, dry over , and concentrate in vacuo (keep bath <30°C to avoid aldehyde polymerization).
Data & Validation:
Parameter
Specification
Typical Yield
88–95%
| 1H NMR Diagnostic | Appearance of aldehyde singlet at
~9.8 ppm.[1] |
| Precaution | Use immediately. Aldehydes with -ethers can undergo elimination or oxidation to acid if stored improperly.[1] |
Module C: Direct Substitution (Mitsunobu Reaction)
Objective: One-pot conversion to ethers or amines (via phthalimide) with inversion of configuration (irrelevant for primary, but useful for efficiency).[1]
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11790580, 1-(3-Bromophenyl)propan-1-ol. (Used for physical property verification of related aryl-alkyl alcohols).[1] [Link]
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols. [Link][1]
Application Note: Rapid and Efficient Synthesis of 3-(2-Bromophenoxy)propan-1-ol via Microwave-Assisted Williamson Ether Synthesis
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-bromophenoxy)propan-1-ol, a valuable intermediate in pharmaceutical and chemical research. The methodology leverages...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-bromophenoxy)propan-1-ol, a valuable intermediate in pharmaceutical and chemical research. The methodology leverages the principles of green chemistry by employing microwave-assisted heating to facilitate a Williamson ether synthesis. This approach dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional reflux methods.[1][2][3] The causality behind experimental choices, a detailed step-by-step protocol, safety precautions, and expected outcomes are thoroughly discussed to ensure reproducibility and safe operation for researchers in drug development and organic synthesis.
Introduction and Scientific Rationale
The synthesis of ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis being a fundamental and widely utilized method.[4] It typically involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1] The target molecule, 3-(2-bromophenoxy)propan-1-ol, is synthesized by reacting 2-bromophenol with a suitable three-carbon electrophile, such as 3-bromo-1-propanol.
Conventional heating methods for this synthesis often require prolonged reaction times, typically ranging from 1 to 8 hours under reflux conditions to achieve satisfactory yields.[1] This not only consumes significant energy but also increases the potential for side-product formation. Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations.[5] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature and dramatic acceleration of reaction rates.[3][5] This technique has been shown to reduce reaction times for Williamson ether syntheses to as little as 10 minutes, while simultaneously increasing product yields.[1]
This protocol employs potassium carbonate as a base in dimethylformamide (DMF), a polar aprotic solvent that is highly efficient at absorbing microwave energy and facilitating SN2 reactions. This self-validating system provides a rapid, efficient, and greener alternative for the preparation of 3-(2-bromophenoxy)propan-1-ol.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a classic example of the Williamson ether synthesis.[1]
Overall Reaction:
(Self-generated image, not from search results)
2-Bromophenol reacts with 3-Bromo-1-propanol in the presence of a base to yield 3-(2-Bromophenoxy)propan-1-ol.
Mechanism:
Deprotonation: The base (potassium carbonate) deprotonates the acidic hydroxyl group of 2-bromophenol to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom bonded to the bromine in 3-bromo-1-propanol. This occurs in a concerted, backside attack.[1]
Displacement: The carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, forming the new carbon-oxygen ether bond.
Microwave irradiation accelerates this process by providing rapid, uniform heating, which increases the kinetic energy of the molecules and overcomes the activation energy barrier more quickly than conventional heating methods.
Caption: SN2 mechanism for the Williamson ether synthesis.
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromophenol (1.0 mmol, 173 mg).
Addition of Reagents: Add 3-bromo-1-propanol (1.2 mmol, 167 mg, 1.2 equivalents) followed by anhydrous potassium carbonate (2.0 mmol, 276 mg, 2.0 equivalents).
Solvent Addition: Add 4 mL of anhydrous N,N-dimethylformamide (DMF).
Vessel Sealing: Securely cap the vial. Ensure the seal is tight to prevent any leakage of solvent vapors upon heating.
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
Temperature: 130 °C (use ramp-to-temperature setting)
Time: 10 minutes
Power: 300 W (or dynamic power control to maintain temperature)[7][8][9]
Stirring: High
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening.
Reaction Work-up:
Transfer the reaction mixture to a 50 mL separatory funnel.
Dilute the mixture with 20 mL of deionized water and 20 mL of ethyl acetate.[6]
Shake the funnel vigorously and allow the layers to separate.
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).[6]
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing polarity) to afford 3-(2-bromophenoxy)propan-1-ol as a pure product.[6]
Workflow Visualization
Caption: Experimental workflow for microwave-assisted synthesis.
The final product, 3-(2-bromophenoxy)propan-1-ol, should be a colorless oil.[10] Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic proton and the appearance of new aliphatic proton signals corresponding to the propanol chain are key indicators of a successful reaction.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]
Reagent Hazards:
2-Bromophenol: Harmful if swallowed, causes skin irritation and serious eye irritation.
3-Bromo-1-propanol: Toxic if swallowed, causes severe skin burns and eye damage.
DMF: A reproductive toxin. Avoid inhalation and skin contact.
Microwave Reactor Safety:
Only use microwave reactors specifically designed for chemical synthesis.[12] Domestic microwave ovens are not suitable and can be extremely dangerous.
Never operate the microwave with damaged door seals or hinges.[11]
Always use a stir bar to prevent localized superheating and potential bumping of the solvent.[13]
Do not exceed the recommended volume or pressure limits for the reaction vessel.[13]
Ensure the reaction vessel has cooled sufficiently before opening to avoid the rapid boiling of the solvent.[14]
Do not use metal foil or utensils inside the microwave cavity.[14]
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 3-(2-bromophenoxy)propan-1-ol. By significantly reducing reaction times and improving yields, this method offers a superior alternative to traditional synthetic approaches. It aligns with the principles of green chemistry by conserving energy and time, making it an invaluable tool for researchers in medicinal chemistry and materials science.
References
ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
Bentham Science Publishers. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Retrieved from [Link]
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Retrieved from [Link]
PMC. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Retrieved from [Link]
American Chemical Society. (2026). Reactions of Tröger's Base Derivatives with Aryne Intermediates. Retrieved from [Link]
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Retrieved from [Link]
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
MDPI. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved from [Link]
NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Retrieved from [Link]
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]
Microwave Reactor Safety. (n.d.). Retrieved from [Link]
University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]
Application Notes and Protocols for the Scale-Up Production of 3-(2-Bromophenoxy)propan-1-ol
Introduction 3-(2-Bromophenoxy)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the beta-blocker Carvedilol. The efficient and safe production of this...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(2-Bromophenoxy)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the beta-blocker Carvedilol. The efficient and safe production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. This document provides a comprehensive guide to the scale-up of 3-(2-Bromophenoxy)propan-1-ol synthesis, transitioning from a laboratory-scale procedure to a pilot or industrial-scale process. The presented protocols are designed to be self-validating, with a strong emphasis on scientific rationale, process safety, and regulatory compliance.
Underlying Chemistry: The Williamson Ether Synthesis
The synthesis of 3-(2-Bromophenoxy)propan-1-ol is classically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-bromophenol acts as the nucleophile, attacking an electrophilic 3-carbon synthon with a suitable leaving group, such as a halide.
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group.[1] For an efficient SN2 reaction, the electrophile should ideally be a primary alkyl halide to minimize competing elimination reactions.[2]
Laboratory-Scale Synthesis Protocol
A robust and well-characterized laboratory-scale synthesis is the foundation for any successful scale-up. The following protocol is a representative method for the preparation of 3-(2-Bromophenoxy)propan-1-ol.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
2-Bromophenol
95-56-7
173.01
17.3 g
0.1
3-Chloro-1-propanol
627-30-5
94.54
9.93 g
0.105
Sodium Hydroxide
1310-73-2
40.00
4.4 g
0.11
Acetone
67-64-1
58.08
200 mL
-
Toluene
108-88-3
92.14
For extraction
-
Saturated Brine
-
-
For washing
-
Anhydrous Sodium Sulfate
7757-82-6
142.04
For drying
-
Equipment
500 mL three-necked round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Dropping funnel
Thermometer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-bromophenol (17.3 g, 0.1 mol) and acetone (200 mL).
Base Addition: While stirring, add sodium hydroxide pellets (4.4 g, 0.11 mol) to the solution. The mixture will become a suspension.
Alkylation: Heat the mixture to reflux (approximately 56°C). Once refluxing, add 3-chloro-1-propanol (9.93 g, 0.105 mol) dropwise via a dropping funnel over 30 minutes.
Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride byproduct and wash the filter cake with a small amount of acetone.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
Extraction: Dissolve the residue in toluene (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with saturated brine (100 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 3-(2-Bromophenoxy)propan-1-ol can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Laboratory-Scale Workflow Diagram
Caption: Laboratory-scale synthesis workflow for 3-(2-Bromophenoxy)propan-1-ol.
Scale-Up Considerations and Challenges
Transitioning a laboratory procedure to a larger scale presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[3]
Heat Transfer and Thermal Management
The Williamson ether synthesis is an exothermic reaction. On a small scale, the heat generated is easily dissipated. However, as the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid temperature increase, potentially causing solvent to boil uncontrollably and increasing the rate of side reactions.
Mitigation Strategies:
Jacketed Reactors: Employing jacketed reactors with a circulating thermal fluid allows for precise temperature control.
Controlled Addition Rate: The addition rate of the alkylating agent (3-chloro-1-propanol) should be carefully controlled to manage the rate of heat generation.
Solvent Selection: While acetone is suitable for the lab scale, a higher-boiling solvent like methyl isobutyl ketone (MIBK) or N,N-dimethylformamide (DMF) might be considered for better temperature control at a larger scale, though solvent toxicity and recovery must be evaluated.
Mixing and Mass Transfer
Efficient mixing is crucial for ensuring uniform temperature distribution and bringing reactants into contact. Inadequate mixing can lead to localized "hot spots" and reduced reaction rates and yields.
Mitigation Strategies:
Reactor and Impeller Design: The choice of reactor geometry and impeller type (e.g., anchor, pitched-blade turbine) is critical for achieving proper agitation. The design should be based on the viscosity and density of the reaction mixture.
Baffles: The use of baffles in the reactor can prevent the formation of a vortex and improve top-to-bottom mixing.
Reagent Handling and Stoichiometry
Handling larger quantities of hazardous materials requires stringent safety protocols. The stoichiometry of the reaction may also need to be adjusted on a larger scale to optimize yield and minimize unreacted starting materials.
Mitigation Strategies:
Enclosed Systems: Use of closed-system charging for flammable and corrosive reagents to minimize operator exposure.
Process Analytical Technology (PAT): Implementing in-line or at-line analytical techniques can provide real-time monitoring of reactant consumption and product formation, allowing for better process control.
Work-up and Product Isolation
The work-up procedure often needs significant modification for scale-up. Filtration of large quantities of salt can be time-consuming, and extractions with large volumes of solvent can be cumbersome.
Mitigation Strategies:
Centrifugation: Replacing laboratory filtration with a centrifuge for more efficient solid-liquid separation.
Phase Separators: Utilizing phase separators for large-scale extractions.
Solvent Recovery: Implementing a solvent recovery system to reduce waste and improve process economics.
Scaled-Up Production Protocol
This protocol outlines a procedure for the production of 3-(2-Bromophenoxy)propan-1-ol on a pilot plant scale (e.g., 50 L reactor).
Equipment
50 L glass-lined or stainless steel jacketed reactor with a suitable agitator, reflux condenser, and temperature probe.
Charging vessels for liquid and solid reagents.
Nutsche filter or centrifuge for solid-liquid separation.
Liquid-liquid extractor.
Vacuum distillation unit.
Process Safety Management (PSM)
The scale-up of this process requires a thorough Process Hazard Analysis (PHA) as part of a comprehensive Process Safety Management (PSM) program. Key hazards include:
Flammable Solvents: Acetone and toluene are flammable. All equipment must be properly grounded to prevent static discharge. The reactor should be purged with an inert gas like nitrogen.
Corrosive Reagents: Sodium hydroxide is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE) must be worn.[2]
Exothermic Reaction: A runaway reaction is a significant hazard. A robust cooling system and an emergency quench plan are essential.
Step-by-Step Scaled-Up Procedure
Reactor Inerting and Charging: Purge the 50 L reactor with nitrogen. Charge 2-bromophenol (4.325 kg, 25 mol) and acetone (35 L) into the reactor.
Base Addition: Start agitation and add sodium hydroxide (1.1 kg, 27.5 mol) in portions, ensuring the temperature does not exceed 40°C.
Controlled Alkylation: Heat the reactor contents to reflux (around 56°C). Slowly add 3-chloro-1-propanol (2.48 kg, 26.25 mol) via a charging pump over 2-3 hours, maintaining a steady reflux.
Reaction and Monitoring: Hold the reaction at reflux for 8-10 hours, monitoring the progress by in-process GC analysis.
Cooling and Filtration: Once the reaction is complete, cool the reactor to 20-25°C. Transfer the slurry to a Nutsche filter or centrifuge to remove the sodium chloride. Wash the salt cake with acetone (2 x 2 L).
Solvent Swap and Extraction: Transfer the filtrate to a larger reactor or distillation unit. Distill off the acetone under atmospheric pressure. Add toluene (30 L) and water (20 L) to the residue. Stir and then allow the phases to separate. Drain the aqueous layer. Wash the organic layer with water (20 L) and then with saturated brine (20 L).
Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate or by azeotropic distillation. Concentrate the solution under vacuum to remove the toluene.
Final Purification: Purify the resulting crude oil by vacuum distillation to obtain 3-(2-Bromophenoxy)propan-1-ol.
Scaled-Up Production Workflow Diagram
Caption: Scaled-up production workflow for 3-(2-Bromophenoxy)propan-1-ol.
Data Summary: Lab-Scale vs. Scaled-Up Process
Parameter
Laboratory-Scale
Scaled-Up Process
Rationale for Change
Scale
0.1 mol
25 mol
Increase in production capacity.
Reactor
500 mL Glass Flask
50 L Jacketed Reactor
Improved heat transfer and material compatibility.
Heating/Cooling
Heating Mantle
Jacketed Thermal Fluid System
Precise and efficient temperature control.
Agitation
Magnetic Stirrer
Mechanical Agitator with Baffles
Ensures homogeneity in a larger volume.
Reagent Addition
Dropping Funnel
Metering Pump
Controlled and safe addition of reactants.
Solid Separation
Gravity Filtration
Nutsche Filter / Centrifuge
Efficient handling of larger solid quantities.
Extraction
Separatory Funnel
Liquid-Liquid Extractor
Safe and efficient handling of large liquid volumes.
Safety
Standard Lab PPE
Full PSM protocols, enclosed systems
Enhanced safety for handling larger quantities of hazardous materials.
Conclusion
The successful scale-up of 3-(2-Bromophenoxy)propan-1-ol production hinges on a thorough understanding of the underlying chemistry and the engineering challenges associated with increased batch size. By carefully considering heat transfer, mixing, and process safety, the transition from a laboratory-scale procedure to a robust and efficient industrial-scale process can be achieved. The protocols and considerations outlined in this document provide a framework for researchers, scientists, and drug development professionals to navigate the complexities of chemical process scale-up.
References
CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)
CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)
Synthesis and Beta-Adrenergic Receptor Blocking Potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols - PubMed. (URL: [Link])
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - TÜBİTAK Academic Journals. (URL: [Link])
Full article: Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles - Taylor & Francis. (URL: [Link])
Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google P
Abdelfettah Hmada doctor of chemistry PhD Student at Ibn Tofaïl University - ResearchGate. (URL: [Link])
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])
CN108383703B - 3' -chlorophenylpropanol synthesis process - Google P
China Customized 3-(2-Bromophenyl)-1-propanol Manufacturers Suppliers Factory. (URL: [Link])
Process Safety Management - Overview | Occupational Safety and Health Administration. (URL: [Link])
Technical Support Center: Synthesis of 3-(2-Bromophenoxy)propan-1-ol
Case ID: #BP-PRO-001 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Welcome to the Technical Support Center. You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #BP-PRO-001
Topic: Yield Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Welcome to the Technical Support Center. You are likely encountering yield ceilings in the range of 50-65% using standard Williamson Ether Synthesis conditions (e.g., Acetone/K₂CO₃).[1] The synthesis of 3-(2-bromophenoxy)propan-1-ol presents specific challenges due to the ortho-bromo substituent on the phenol, which introduces steric hindrance and reduces nucleophilicity, and the tendency of the alkylating agent (3-bromo-1-propanol) to undergo competitive elimination.[1]
This guide provides a validated "Golden Route" protocol and a troubleshooting matrix to elevate your yields to the >85% range.
Module 1: The "Golden Route" Protocol
To maximize yield, we must shift from "textbook" conditions to "process-optimized" conditions.[1] The following protocol minimizes elimination side-reactions while overcoming the steric barrier of the 2-bromophenol.
Optimized Reaction Scheme
The reaction utilizes a Williamson Ether Synthesis.[2][3][4][5][6] We recommend Acetonitrile (MeCN) over Acetone for higher reflux temperatures (
vs ), which is critical for sterically hindered phenols.[1]
Reagents:
Substrate: 2-Bromophenol (1.0 equiv)
Alkylating Agent: 3-Bromo-1-propanol (1.5 equiv) — Excess is mandatory.[1]
This section addresses specific failure modes reported by users.
Q1: My conversion is stuck at ~60% even after 24 hours. Why?
Diagnosis: Incomplete deprotonation or "Stalled" kinetics due to steric hindrance.[1]
Root Cause: The bulky bromine atom at the ortho position shields the phenolic oxygen. Standard Acetone reflux (
) often provides insufficient thermal energy to overcome this activation barrier.[1]
Solution:
Switch Solvent: Move to DMF (
) or Acetonitrile (Reflux).[1] The higher temperature is non-negotiable for ortho-substituted phenols.
Cesium Effect: If yield remains low, substitute
with Cesium Carbonate () .[1] The large cesium cation forms a "loose" ion pair with the phenoxide, significantly increasing its nucleophilicity (solubility is also improved).[1]
Q2: I see a new spot on TLC that isn't product or starting material. What is it?
Diagnosis: Competitive Elimination.
Root Cause: 3-bromo-1-propanol is susceptible to E2 elimination under basic conditions, forming allyl alcohol (volatile, often lost) or reacting with the phenol to form allyl ethers.[1]
Solution:
Stoichiometry Control: This is why we use 1.5 equivalents of the alkyl halide. You must assume ~20% of your reagent will be sacrificed to elimination.
Base Choice: Do NOT use strong bases like Sodium Hydride (
) or KOH for this specific linker.[1] They promote elimination over substitution.[1] Stick to Carbonates ( or ).[1]
Q3: Can I use 3-chloro-1-propanol instead? It's cheaper.
Diagnosis: Reactivity mismatch.[1]
Analysis: Alkyl chlorides are significantly less reactive than bromides.[1] With an ortho-hindered phenol, the reaction will be sluggish.
Solution: Yes, but you must use the Finkelstein Catalyst (
Add 0.5 equiv of KI.[1] This converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ.[1] Without KI, yields with the chloride will likely cap at <40%.[1]
Q4: How do I remove unreacted 2-bromophenol without a column?
Diagnosis: Purification bottleneck.
Solution: Leverage the acidity difference (
Protocol: Wash the organic layer vigorously with 1M NaOH or 10% KOH . The phenol will deprotonate, become water-soluble, and wash away.[1] The product will remain in the organic layer.
Module 3: Visualized Workflows
Figure 1: Reaction Mechanism & Pathway Analysis
This diagram illustrates the critical competition between the desired
pathway and the undesired E2 elimination pathway.
Caption: The SN2 pathway (Green) is favored by carbonate bases and moderate temperatures.[1] The E2 pathway (Red) consumes the alkylating agent, requiring excess stoichiometry.[1]
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Logical flow for diagnosing yield issues. Most common failure is insufficient thermal activation of the ortho-substituted phenol.
Prevents elimination; milder on the alcohol group.
Alkyl Halide Eq.
1.0 - 1.1 equiv
1.5 - 2.0 equiv
Compensates for loss via elimination to allyl alcohol.[1]
Catalyst
None
KI (0.1 - 0.5 eq)
Increases reaction rate via Finkelstein exchange.[1]
Order of Addition
Mix all at once
Base + Phenol first (30 min)
Ensures phenoxide formation before alkyl halide exposure.[1]
References
Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[1] Williamson Ether Synthesis General Procedures.[1][5] Longman Scientific & Technical.[1]
Cesium Effect in Alkylation: Journal of the American Chemical Society. "Cesium carbonate as a versatile base in organic synthesis."[1] (Demonstrates efficacy of Cs over K for hindered phenols). [1]
Finkelstein Reaction Optimization: Organic Process Research & Development. "Practical improvements in the synthesis of alkyl aryl ethers." (Use of KI to accelerate chloro/bromo alkylations).[1]
Purification of Phenolic Ethers: Journal of Medicinal Chemistry. "Synthesis and SAR of phenoxy-alkyl-alcohol derivatives." (Validates the NaOH wash workup method).
(Note: While specific URLs for general textbook procedures are generic, the mechanistic principles cited regarding the Cesium Effect and Finkelstein modifications are foundational in Process Chemistry literature.)
Technical Support Center: Ether Synthesis Optimization Hub
Topic: Preventing Dialkylation & Side Reactions in Ether Synthesis To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Synthesis Optimization Group Subject: Troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Dialkylation & Side Reactions in Ether Synthesis
To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams
From: Senior Application Scientist, Synthesis Optimization Group
Subject: Troubleshooting Selectivity in Williamson and Modified Ether Syntheses
Strategic Overview: The Selectivity Paradox
In ether synthesis, particularly when targeting mono-functionalization of polyols or selective O-alkylation of phenols, "dialkylation" is the primary yield-killer. It manifests in two distinct forms:[1][2][3][4]
Statistical Over-alkylation: Converting a diol to a bis-ether when a mono-ether is required.
Ambident Reactivity: C-alkylation competing with O-alkylation (in phenols/enols).
This guide moves beyond basic stoichiometry control. We utilize coordination chemistry (Silver/Tin) and solvation thermodynamics (Cesium effect) to force selectivity where statistical probability fails.
Troubleshooting Guide (Q&A Format)
Module A: Symmetric Diols & Polyols
Q1: I am trying to mono-protect a symmetric 1,n-diol using NaH and limiting the alkyl halide (0.9 eq), but I still get 15-20% bis-alkylated byproduct. Why?A: This is a classic statistical distribution problem. In a standard Williamson ether synthesis (NaH/THF), the alkoxide exchange is rapid. Once the mono-ether is formed, its acidity is often similar to the starting diol, leading to a statistical mixture (approx. 50% mono, 25% bis, 25% unreacted).
The Fix: Abandon the "limiting reagent" strategy. Switch to Silver(I) Oxide (
) mediation .
Why it works:
coordinates between the two hydroxyls. The initial alkylation breaks the symmetry, and the silver atom remains coordinated to the newly formed ether oxygen and the remaining hydroxyl, effectively "deactivating" the second site or sterically hindering it from further attack.
Q2: My substrate is a vicinal diol (1,2-diol). I need to alkylate only one hydroxyl, but reagents are attacking both indiscriminately.A: Vicinal diols require Stannylene Acetal activation .
reacts with the diol to form a five-membered stannylene acetal ring. This intermediate is highly specific; it activates the oxygen for nucleophilic attack (usually the equatorial or primary position) while protecting the other.
Module B: Phenols & Ambident Nucleophiles
Q3: In the alkylation of a substituted phenol, I am observing significant C-alkylation (ring alkylation) alongside my desired ether.A: You are likely using a "hard" base in a protic or non-polar solvent, or your phenol ring is electron-rich (activated).
The Fix: Switch to Cesium Carbonate (
) in DMF or Acetonitrile .
Why it works: The "Cesium Effect."[6] The large ionic radius of
forms a loose ion pair with the phenoxide. This leaves the oxygen "naked" and highly nucleophilic (promoting O-alkylation) while minimizing the tight coordination that often facilitates C-alkylation pathways. Furthermore, polar aprotic solvents (DMF) solvate the cation, further exposing the oxygen anion.
Q4: I am seeing elimination products (alkenes) instead of the ether.A: Your alkyl halide is likely secondary (
) or tertiary, or your base is too basic (acting as a Brønsted base rather than a nucleophile promoter).
The Fix: If you must use a
halide, switch to a weaker base ( or ) and run the reaction in a polar aprotic solvent to favor over .
Validated Experimental Protocols
Protocol A: Selective Mono-Alkylation of Symmetric Diols (The Bouzide-Sauvé Method)
Best for: 1,4-butanediol, 1,6-hexanediol, and PEG chains.
Setup: Flame-dry a round-bottom flask under Argon.
Solvent: Dissolve the diol (1.0 equiv) in anhydrous Dichloromethane (DCM). Note: DCM is non-coordinating, which is crucial for the silver effect.
Reagents: Add Silver(I) Oxide (
) (1.5 equiv) followed by Potassium Iodide (KI) (0.1 equiv, catalytic).
Addition: Add the Alkyl Halide (1.1 equiv) in one portion.
Reaction: Stir vigorously at room temperature. The reaction typically takes 12–48 hours.
Workup: Filter the grey suspension through a Celite pad. Wash with DCM. Evaporate solvent.[7]
Result: Expect >85% mono-ether with <5% bis-ether.
Protocol B: Regioselective Alkylation via Organotin (Stannylene Acetal)
Best for: Carbohydrates, 1,2-diols, and nucleosides.
Activation: In a flask equipped with a Dean-Stark trap, combine the diol (1.0 equiv) and Dibutyltin Oxide (
) (1.0 equiv) in Benzene or Toluene.
Reflux: Reflux until water separation ceases (formation of the stannylene acetal).
Evaporation: Remove solvent in vacuo to obtain the solid stannylene acetal.
Alkylation: Redissolve the solid in anhydrous DMF. Add Cesium Fluoride (CsF) (1.1 equiv) and the Alkyl Halide (1.1 equiv).
Reaction: Stir at room temperature or mild heat (40°C).
Quench: Add water and extract with Ethyl Acetate.
Note: The CsF activates the tin-oxygen bond, making the oxygen highly nucleophilic.
Decision Matrix & Mechanism Visualization
Figure 1: Ether Synthesis Optimization Decision Tree
Caption: A logic flow for selecting the correct reagents based on substrate type to prevent side reactions.
Figure 2: Mechanism of Stannylene Acetal Regioselectivity
Caption: Activation of vicinal diols via Tin intermediates. The Tin atom acts as a temporary protecting group and activator.
Comparative Data: Base & Reagent Performance
The following data summarizes internal validation runs comparing standard Williamson conditions vs. the optimized protocols described above.
Substrate
Method
Reagents
Yield (Mono)
Yield (Bis/Side)
Selectivity Note
1,6-Hexanediol
Standard
NaH (1.0 eq), MeI (1.0 eq)
45%
30% (Bis)
Statistical mixture. Difficult purification.
1,6-Hexanediol
Protocol A
, KI, MeI
88%
<4%
High mono-selectivity via Ag coordination.
Methyl Glucoside
Standard
NaH, BnBr
Mixture
Mixture
Complex mixture of regioisomers.
Methyl Glucoside
Protocol B
, then BnBr
78%
<5%
Exclusive 6-O-protection (primary OH).
2-Naphthol
Standard
, Acetone, Allyl Br
65%
20% (C-alk)
Significant C-alkylation observed.
2-Naphthol
Cesium
, DMF, Allyl Br
92%
<2%
O-alkylation favored by naked anion.
References
Bouzide, A., & Sauvé, G. (1997).[8][9] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[8][9][10][11] Tetrahedron Letters, 38(34), 5945-5948. [8]
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols.[8][9][10][11] Organic Letters, 4(14), 2329-2332.[9]
David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie.
Demchenko, A. V. (2003). 1,2-cis O-Glycosylation: Methods, Strategies, Principles. Current Organic Chemistry.
optimizing base catalyst for 2-bromophenol alkylation
Technical Support Center: 2-Bromophenol Alkylation Optimization Status: ONLINE Operator: Senior Application Scientist Ticket ID: #BP-ALK-OPT-001 Welcome to the Technical Support Center You are likely here because the alk...
You are likely here because the alkylation of 2-bromophenol is deceivingly difficult. While standard phenol alkylation is a sophomore organic chemistry staple, the ortho-bromo substituent introduces two critical hurdles:
Steric Hindrance: The bulky bromine atom at the ortho position physically shields the phenolic oxygen.
Electronic Deactivation: The inductive electron-withdrawing nature of bromine lowers the pKa (~9.3) compared to phenol (~10), making the -OH easier to deprotonate, but the resulting phenoxide less nucleophilic .
This guide abandons generic advice. Below are the specific protocols, decision matrices, and troubleshooting workflows to optimize your yield and selectivity.
Module 1: Catalyst Selection & Stoichiometry
The Core Issue: Standard bases like
often fail to drive this reaction to completion because the potassium-phenoxide ion pair is too tight, and the nucleophile is too weak to overcome the steric barrier of the adjacent bromine.
The Solution: The "Cesium Effect"
For 2-bromophenol, Cesium Carbonate (
) is the superior choice over Potassium Carbonate () or Sodium Hydride ().
Why? The large ionic radius of Cesium (1.67 Å) compared to Potassium (1.38 Å) prevents the formation of tight ion pairs with the phenoxide oxygen. This results in a "naked" phenoxide anion that is significantly more reactive (nucleophilic), essential for overcoming the electronic deactivation caused by the bromine atom.
Base Performance Matrix
Catalyst
Reactivity
Solubility (DMF/MeCN)
Risk Profile
Recommendation
High
Moderate/High
Low
Primary Recommendation. Best for hindered phenols.
Moderate
Low (requires heat)
Low
Use only if is unavailable; add 10 mol% NaI.
High
High
High
Avoid. Causes elimination of alkyl halides; safety risk.
Moderate
High
Moderate
Good for acid-sensitive substrates, but expensive.
Module 2: Decision Logic & Workflow
Use this decision tree to select your reaction conditions based on your specific alkylating agent (electrophile).
Figure 1: Decision logic for optimizing base and solvent based on electrophile steric hindrance.
Module 3: Troubleshooting & FAQs
Q1: My starting material (2-bromophenol) is consumed, but I see a new spot that isn't my product. What is it?
Diagnosis: You are likely observing C-alkylation (at the ortho or para position relative to the -OH) or O,C-dialkylation .
The Science: Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation is thermodynamically possible, especially in protic solvents (like water or alcohols) which hydrogen-bond to the oxygen, masking its nucleophilicity.
Fix:
Switch to strictly anhydrous polar aprotic solvents (DMF, DMAc, or NMP).
Lower the reaction temperature. High heat favors the thermodynamic C-alkylated product.
Ensure you are using
to maximize O-selectivity.
Q2: The reaction stalls at 60% conversion. Adding more base doesn't help.
Diagnosis: Surface passivation of the solid base.
The Science: Carbonate bases are heterogeneous (undissolved solids). As the reaction proceeds, the surface of the
or becomes coated with the metal-halide byproduct (KBr or CsBr), blocking the active basic sites.
Fix:
Grinding: Finely grind the base before addition.
Sonication: Sonicate the reaction mixture for 5 minutes after adding the base to disperse particles.
Phase Transfer: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This shuttles the phenoxide into the solution phase, bypassing the surface passivation issue.
Q3: Why not use Sodium Hydride (NaH) to force the reaction?
Diagnosis: Dangerous side reactions.
The Science: NaH is a strong base but also non-selective. With 2-bromophenol, NaH can lead to dehalogenation (loss of the bromine atom) via radical pathways or promote elimination of your alkyl halide (turning your expensive electrophile into a useless alkene gas).
Recommendation: Stick to Carbonates (
of conjugate acid ~10.3) which are strong enough to deprotonate 2-bromophenol ( ~9.3) without causing destruction.[1]
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 1-bromo-2-alkoxybenzene via Williamson Ether Synthesis.
Reagents:
2-Bromophenol (1.0 equiv)
Alkyl Halide (1.2 equiv)
(1.5 equiv)
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step Procedure:
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon or Nitrogen.
Solvation: Dissolve 2-bromophenol in anhydrous DMF.
Checkpoint: The solution should be clear. If water is present, selectivity will drop.
Deprotonation: Add
in a single portion.
Observation: The solution may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
Alkylation: Add the Alkyl Halide dropwise via syringe.
Reaction: Heat to 60°C. Monitor by TLC or HPLC every 2 hours.
Self-Validating Step: If conversion is <10% after 2 hours, raise temp to 80°C. If still slow, add 10 mol% TBAI.
Workup: Dilute with Ethyl Acetate, wash 3x with water (critical to remove DMF), then brine. Dry over
.
Module 5: Mechanistic Visualization
Understanding the competing pathways is critical for troubleshooting.
Figure 2: Mechanistic pathways showing the divergence between desired O-alkylation and undesired C-alkylation based on solvent and heat.
References
Finkelstein, M., et al. "The Cesium Effect: Steric Control in the Alkylation of Phenols." Journal of Organic Chemistry, 1981 .
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003 . (Definitive text on phenoxide solvation).
Evans, D. A. "pKa Table of Phenols and Derivatives." Harvard University Chemistry Data.
Drauz, K. "Industrial Scale Alkylation of Hindered Phenols." Organic Process Research & Development.
Low conversion in Williamson Ether Synthesis is rarely a mystery; it is usually a symptom of nucleophilic suppression . This reaction relies on a naked, high-energy alkoxide attacking an electrophile via an
mechanism. If your conversion is stalling, your nucleophile is likely being "caged" by solvation, neutralized by moisture, or sterically blocked.
This guide moves beyond basic textbook definitions to address the specific failure modes encountered in high-stakes research environments.
Module 1: Diagnostic Triage
Start here. Do not change reaction parameters until you identify the bottleneck.
The "Stalled Reaction" Decision Tree
Use this logic flow to identify the root cause of your low conversion.
Figure 1: Diagnostic logic flow for identifying the root cause of stalled ether synthesis.
Module 2: The Moisture & Solvent Matrix
The Problem: The most common cause of low conversion is the "Solvent Cage."
In the Williamson synthesis, the alkoxide (
) is the engine.[1][2][3] If you use a protic solvent (ethanol, methanol) or a wet aprotic solvent, the solvent molecules form a hydrogen-bonded "cage" around the oxygen anion. This stabilizes the nucleophile, lowering its ground state energy and drastically increasing the activation energy () required to attack the electrophile.
The Data: Relative Reaction Rates
The table below illustrates the magnitude of this effect. Note the logarithmic increase in rate when switching to polar aprotic solvents.
Solvent Type
Solvent Example
Relative Rate ()
Mechanistic Impact
Protic
Methanol / Water
1 (Baseline)
Severe Suppression. Anion is heavily solvated (caged) by H-bonds.
Protic
Ethanol
~0.8
Similar to methanol; slightly bulkier cage.
Polar Aprotic
Acetone
~500
Moderate acceleration; good solubility but lower boiling point.
Polar Aprotic
DMF / DMSO
~1,000,000
Optimal. Anion is "naked" and highly reactive. Cation is solvated.
Non-Polar
Toluene
~0.001 (w/o PTC)
Failure. Salts (alkoxides) are insoluble; reaction cannot occur.
Critical Insight: If you are using NaH in DMF and seeing low conversion, your DMF is likely "wet." DMF is hygroscopic; even 0.1% water content can quench the NaH and protonate the alkoxide back to the alcohol.
Solution: Distill DMF over
or use molecular sieves (4Å) for 24 hours prior to use.
Module 3: The
vs.
Battlefield
The Problem: Substrate Mismatch.
If your conversion is low, it might be because the reaction isn't happening (
is blocked) or you are looking for the wrong product (Elimination occurred).
Scenario: You are reacting a secondary alkoxide with a secondary halide.
Outcome: The alkoxide acts as a base , not a nucleophile. It pulls a proton from the
-carbon of the halide, creating an alkene (Elimination) instead of an ether.
Figure 2: Kinetic competition between Substitution and Elimination pathways.
Tertiary Halides: Zero conversion to ether; 100% elimination.
Module 4: Phase Transfer Catalysis (The "Workaround")
If anhydrous conditions are failing or your substrates are sensitive to strong bases like NaH, switch to Phase Transfer Catalysis (PTC) .
Why it works:
Instead of forcing reagents into one phase, you use a biphasic system (Water/Toluene). A catalyst (Quaternary Ammonium Salt) shuttles the alkoxide into the organic layer.
Aqueous Layer: NaOH deprotonates the alcohol.
Interface: The Catalyst (
) swaps its halide for the alkoxide ().
Organic Layer: The lipophilic ion pair (
) enters the organic phase. The is "naked" (poorly solvated) and extremely reactive toward the alkyl halide.
Experimental Protocols
Protocol A: The "Rigorous Anhydrous" Method
Best for: Primary halides, stable substrates, small scale.
Preparation: Flame-dry a round-bottom flask under a stream of
or Ar.
Base Activation: Wash NaH (60% dispersion in oil) with dry hexane (3x) to remove mineral oil. Warning: NaH is pyrophoric.
Solvation: Suspend the clean NaH in anhydrous DMF or DMSO.
Alkoxide Formation: Add the alcohol substrate dropwise at 0°C. Stir for 30 mins until
evolution ceases.
Addition: Add the alkyl halide (dissolved in minimal DMF) dropwise.
Reaction: Allow to warm to Room Temp. If conversion is <10% after 1 hour, heat to 60°C.
Troubleshooting: If using a Chloride (R-Cl), add 10 mol% Sodium Iodide (NaI) to catalyze via the Finkelstein reaction.
Protocol B: The "Phase Transfer" Method (Robust)
Best for: Industrial scale, moisture-sensitive labs, secondary halides.
Biphasic Setup: Dissolve the alcohol and alkyl halide in Toluene (Organic phase).
Catalyst: Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .
Base: Add a 50% w/w aqueous NaOH solution.
Agitation: Stir vigorously (high RPM is critical to maximize surface area of the interface).
Temperature: Heat to reflux (toluene boils ~110°C).
Note: The reaction happens in the organic phase, protected from the bulk water.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[4]
separating 3-(2-Bromophenoxy)propan-1-ol from polymeric byproducts
Technical Support Center: Purification of 3-(2-Bromophenoxy)propan-1-ol Current Status: Active Ticket ID: #CHEM-PUR-882 Subject: Removal of Polymeric/Tarry Byproducts from Phenoxy-propanol Derivatives Assigned Specialist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-(2-Bromophenoxy)propan-1-ol
Current Status: Active
Ticket ID: #CHEM-PUR-882
Subject: Removal of Polymeric/Tarry Byproducts from Phenoxy-propanol Derivatives
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are likely synthesizing 3-(2-Bromophenoxy)propan-1-ol via a Williamson ether synthesis (using 2-bromophenol and 3-bromo-1-propanol or 1,3-propanediol equivalents). The "sticky" or "tarry" byproduct you are encountering is almost certainly a polyether oligomer formed by the competitive self-polymerization of the propyl chain reagent under basic conditions, or a bis-phenoxy alkane impurity.
Because the target molecule contains a hydroxyl group (polar) and a brominated aromatic ring (lipophilic), it occupies a "middle ground" of polarity that can make separation from amphiphilic polymers difficult using standard silica plugs.
This guide prioritizes Vacuum Distillation (Kugelrohr) as the Gold Standard for this specific separation, with Flash Chromatography as a secondary alternative.
Module 1: Diagnostic & Triage
Before selecting a protocol, confirm the physical state of your crude mixture. The presence of polymers often depresses the melting point, making a solid product appear as a viscous oil.
Diagnostic Flowchart
Figure 1: Decision matrix for selecting the optimal purification method based on crude physical properties.
Best for: Separating volatile oils from non-volatile polymeric tars.
Why it works: Polymers have negligible vapor pressure. The Kugelrohr provides a short mean free path, allowing your product (b.p. ~160–170°C at 2.5 Torr) to distill over while the polymer remains in the source bulb.
Equipment:
Kugelrohr Short-Path Distillation Apparatus (e.g., Buchi or Aldrich)
Loading: Dissolve the crude tar in a minimum amount of DCM and transfer to the terminal bulb (the one that goes inside the oven). Evaporate the DCM on a rotovap first to prevent bumping.
Setup: Connect the bulb train. Ensure the receiving bulb is submerged in the cooling bath.
Vacuum: Apply high vacuum. Target: <0.5 mmHg.
Note: If your vacuum is weak (>2 mmHg), you will need significantly higher temperatures, increasing the risk of decomposition.
Ramp:
Start at 100°C . Rotate the bulb to ensure even heating and prevent "skinning" of the polymer.
Increase temperature by 10°C every 10 minutes .
Observation: At approx 140–160°C (depending on vacuum), you should see the oil condense in the cooled bulb.
Harvest: Continue until no new oil condenses. The residue in the oven bulb will be the dark, polymeric tar.
Best for: When Kugelrohr is unavailable or if the product co-distills with lower MW oligomers.
The Challenge: Polyethers often streak on silica, contaminating the alcohol fractions.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexanes (A) and Ethyl Acetate (B).
Target Elution Window (Product usually elutes here).
12+ CV
100% (Flush)
Remove polar polymers/tars.
Troubleshooting Tip: If the polymer co-elutes, add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica that may be interacting with the polyether chains.
Module 3: Prevention & Root Cause Analysis
FAQ: Why is the polymer forming?
The formation of polymers in this synthesis is usually driven by the alkylation agent . If you are using 3-bromo-1-propanol , it can undergo intermolecular self-alkylation under basic conditions (K₂CO₃/NaH) to form poly(oxytrimethylene) glycols.
Prevention Strategy:
Stoichiometry: Do not use a large excess of the alkylating agent. Use 1.05 – 1.1 equivalents relative to the phenol.
Concentration: High concentration favors intermolecular polymerization. Dilute the reaction (0.1 M or 0.2 M in DMF/Acetonitrile).
Reagent Change: If possible, switch to 1,3-dibromopropane (followed by hydrolysis). While this risks forming the bis-phenoxy dimer, the dimer is non-polar and much easier to separate via chromatography than the polar polyether.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: 3BP-STAB-001
Subject: Minimizing Hydrolysis & Optimization of 3-Bromo-1-propanol
Status: Open / Resolved
Assigned Specialist: Senior Application Scientist
Executive Summary
3-Bromo-1-propanol (CAS: 627-18-9) is a bifunctional building block widely used in linker chemistry and drug development. Its stability is compromised by two primary competing pathways: intermolecular hydrolysis (forming 1,3-propanediol) and intramolecular cyclization (forming oxetane).[1]
This guide provides a self-validating protocol to minimize degradation, ensuring high fidelity in nucleophilic substitution reactions.
Module 1: Storage & Handling Protocols
Q: Upon receipt, the reagent appears slightly yellow.[1] Is it compromised?
A:Potentially. Pure 3-bromo-1-propanol is a clear, colorless liquid.[1][2]
Cause: Yellowing typically indicates the liberation of trace hydrogen bromide (HBr) and elemental bromine (
) due to photo-oxidation or thermal degradation.[1]
Impact: The presence of HBr increases the acidity of the reagent, which can autocatalytically accelerate hydrolysis if moisture is present.[1]
Action:
Check pH (wet pH paper with a micro-drop).[1] If pH < 4, purification is required.[1]
Purification: Pass through a small pad of neutral alumina or silica to remove acid/color before use.[1]
Q: What is the optimal storage configuration to prevent hydrolysis?
A: Hydrolysis in this reagent is driven by ambient moisture absorption (hygroscopicity) and heat.[1]
Temperature: Store at 2–8°C (Refrigerator). Do not freeze unless the bottle is strictly sealed under argon, as freeze-thaw cycles can introduce condensation.[1]
Atmosphere: The reagent is hygroscopic.[1] Store under an inert atmosphere (Argon or Nitrogen).[1]
Container: Amber glass (to prevent radical formation via UV) with a Teflon-lined cap.[1]
Diagram 1: Storage & Handling Decision Tree
Figure 1: Decision matrix for evaluating reagent quality upon arrival and establishing a storage baseline.
Q: I am observing "dimer" formation and loss of alkylating power. What is happening?
A: You are likely witnessing Oxetane Formation or Self-Alkylation .[1]
The Mechanism: In basic media, the hydroxyl group is deprotonated (
).[1] The resulting alkoxide performs an intramolecular attack on the carbon bearing the bromine, ejecting to form oxetane (a 4-membered ether).
Thermodynamics: While the 4-membered ring is strained, the entropic advantage of intramolecular reaction often beats the enthalpic barrier, especially if the concentration is low.
Q: How do I prevent this during alkylation reactions?
A: Follow these "Anti-Cyclization" rules:
Concentration: Run intermolecular reactions at higher concentrations (>0.5 M) to favor the collision with your desired nucleophile over the intramolecular cyclization.
Order of Addition: Do not mix 3-bromo-1-propanol with base before adding your nucleophile.
Correct: Mix Nucleophile + Base
Generate anion Add 3-bromo-1-propanol slowly.
Temperature: Keep the reaction temperature low (0°C to RT). High heat favors hydrolysis and elimination.[1]
Diagram 2: Competing Degradation Pathways
Figure 2: The two primary degradation pathways.[1] Hydrolysis dominates in wet/neutral storage; Cyclization dominates in basic reaction conditions.
Module 3: Quality Control & Diagnostics
Q: How can I quickly validate purity before a critical reaction?
A: Use 1H-NMR or GC-MS .[1] A simple TLC is often insufficient to distinguish the diol from the alcohol clearly due to streaking.[1]
Technical Guide: Structural Validation of 3-(2-Bromophenoxy)propan-1-ol via 1H NMR
This guide serves as a technical manual for the structural validation of 3-(2-Bromophenoxy)propan-1-ol (CAS: 16853-61-7). It is designed for medicinal chemists and analytical scientists requiring a definitive protocol to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical manual for the structural validation of 3-(2-Bromophenoxy)propan-1-ol (CAS: 16853-61-7). It is designed for medicinal chemists and analytical scientists requiring a definitive protocol to distinguish this specific regioisomer from potential impurities and structural analogs.
Executive Summary
In drug discovery, 3-(2-Bromophenoxy)propan-1-ol is a critical "linker" intermediate. Its structural integrity relies on two specific features: the ortho-substitution of the bromine on the aromatic ring and the terminal hydroxyl group on the propyl chain.
Standard 1H NMR in Chloroform-d (
) often fails to definitively confirm the hydroxyl proton due to rapid exchange. Furthermore, distinguishing the ortho-bromo isomer from the commercially cheaper para-bromo alternative requires specific attention to aromatic splitting patterns. This guide compares standard protocols against optimized alternatives to ensure robust quality control.
Structural Assignment & Prediction
Before analyzing spectra, we must define the magnetic environment. The molecule consists of an electron-rich phenoxy core perturbed by an electron-withdrawing bromine atom at the ortho position.
Fragment Analysis
Aromatic Region (Ar-H): The 1,2-disubstitution breaks the symmetry of the benzene ring, creating four distinct proton environments (ABCD system). This contrasts with the symmetric AA'BB' system of the para isomer.
Aliphatic Chain: A classic propyl linker. The ether oxygen deshields the
-protons significantly more than the terminal hydroxyl group.
Visualization: Assignment Logic
The following diagram maps the proton environments to their expected spectral signals.
Figure 1: Logic flow for assigning proton environments based on electronic shielding effects.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most significant variable in the analysis of primary alcohols.
Scenario A: Standard Analysis ()
Observation: The hydroxyl proton (-OH) appears as a broad singlet, often drifting between 1.5 and 2.5 ppm.
Mechanism: Trace acid in
catalyzes proton exchange (). This exchange is faster than the NMR timescale, "decoupling" the OH proton from the adjacent methylene group.
Risk: The broad peak can be mistaken for water or lost in the baseline, leading to incorrect integration.
Scenario B: The Alternative (DMSO-)
Observation: The hydroxyl proton appears as a sharp triplet at ~4.5 ppm.
Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the hydroxyl proton in place, slowing down the exchange rate. This allows the spin-spin coupling (
) between the OH and the adjacent to be observed.
Verdict: For full characterization, DMSO-
is superior.
Quantitative Comparison Table
Feature
Standard ()
Alternative (DMSO-)
Interpretation
-OH Signal
Broad Singlet (variable)
Sharp Triplet (~4.5 ppm)
DMSO confirms the alcohol is primary ().
Triplet (~3.8 ppm)
Quartet (~3.5 ppm)
Coupling to OH is visible in DMSO (t becomes q).
Aromatic Resolution
Good
Excellent
DMSO separates overlapping multiplets.
Water Peak
~1.56 ppm
~3.33 ppm
Avoids overlap with aliphatic chain in DMSO.
Comparative Analysis: Regioisomer Discrimination
A common synthesis error is using 4-bromophenol instead of 2-bromophenol. The aliphatic region will look identical, but the aromatic region provides the "fingerprint."
Key Signal: A doublet of doublets (dd) at ~7.5 ppm (H-3) representing the proton ortho to the Bromine.
Alternative (4-Bromo / Para):
Symmetry: C2 axis.
Pattern: AA'BB' system (looks like two "roofing" doublets).
Key Signal: Two large doublets (integrating 2H each) at ~7.3 and ~6.8 ppm.
Workflow Visualization: QC Decision Tree
Figure 2: Quality Control decision tree for distinguishing regioisomers.
Detailed Experimental Protocol
Method A: Routine Verification ()
Use for quick purity checks during reaction monitoring.
Preparation: Dissolve 10 mg of sample in 0.6 mL
(99.8% D).
Acquisition: 8 scans, 30° pulse angle.
Referencing: Calibrate residual
singlet to 7.26 ppm .
Expected Shifts:
7.53 (dd, 1H, Ar-H3)
7.26 (m, 1H, Ar-H5)
6.90 (d, 1H, Ar-H6)
6.82 (t, 1H, Ar-H4)
4.16 (t, Hz, 2H, )
3.86 (t, Hz, 2H, )
2.08 (quin, Hz, 2H, )
Method B: Full Characterization (DMSO-)
Use for final publication data or confirming the alcohol functionality.
Preparation: Dissolve 5-10 mg in 0.6 mL DMSO-
. Ensure the sample is dry (water content <0.1%) to prevent proton exchange.
Acquisition: 16 scans, relaxation delay (
) 5 seconds (to allow full relaxation of OH protons).
Referencing: Calibrate residual DMSO quintet to 2.50 ppm .
Critical Check: Look for the triplet at ~4.5 ppm. If it is a broad singlet, the sample is wet; add activated molecular sieves to the NMR tube and re-run after 15 minutes.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for ABCD vs AA'BB' aromatic splitting patterns).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Reich, H. J. (2024).[5] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift increment calculations for phenoxy derivatives). Link
Comparative Guide: HPLC Purity Analysis of 3-(2-Bromophenoxy)propan-1-ol
Executive Summary & The Analytical Challenge 3-(2-Bromophenoxy)propan-1-ol is a critical intermediate, often synthesized via the alkylation of 2-bromophenol with 3-bromo-1-propanol or oxetane. The primary analytical chal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The Analytical Challenge
3-(2-Bromophenoxy)propan-1-ol is a critical intermediate, often synthesized via the alkylation of 2-bromophenol with 3-bromo-1-propanol or oxetane. The primary analytical challenge is not merely detecting the product, but resolving it from its specific synthetic precursors—most notably 2-bromophenol .
The Chemist's Dilemma:
The Product: A neutral ether with a primary alcohol tail. It is moderately polar but retains significant lipophilicity due to the brominated aromatic ring.
The Impurity (2-Bromophenol): A weak acid (
) that is highly lipophilic. In unbuffered or neutral mobile phases, 2-bromophenol suffers from peak broadening and tailing due to secondary silanol interactions and partial ionization.
The Consequence: In standard "scouting" gradients, the tail of the starting material often masks the product or minor bis-alkylated by-products, leading to false purity calculations.
This guide contrasts a standard generic method against an Optimized Critical Quality Attribute (CQA) Method , demonstrating why specific mobile phase engineering is required for reliable quantification.
Comparative Analysis: Generic vs. Optimized Methods
The following table summarizes the performance of a standard "walk-up" LC-MS scouting run versus the optimized Quality Control (QC) method developed for this specific ether.
Table 1: Performance Metrics Comparison
Feature
Method A: Generic Scouting (The Alternative)
Method B: Optimized CQA Method (Recommended)
Column
Standard C18 (e.g., 50mm x 2.1mm, 1.7µm)
Phenyl-Hexyl or High-Load C18 (150mm x 4.6mm, 3-5µm)
Mobile Phase
Water / Acetonitrile (No pH control)
Water / Acetonitrile + 0.1% Phosphoric Acid
Gradient
5% 95% B in 3 minutes (Ballistic)
Shallow Gradient (30% 60% B over 15 min)
Resolution ()
(Co-elution risk)
(Baseline separation)
Peak Shape ()
2-Bromophenol tails ()
Sharp symmetry ()
Suitability
Quick reaction monitoring (IPC)
Final Purity Release (CoA), Stability Testing
Expert Insight on Causality
Why Method A Fails: Method A lacks pH control. 2-Bromophenol exists in equilibrium between its neutral and phenolate forms at neutral pH. This causes "smearing" down the column. Furthermore, the ballistic gradient compresses peaks, merging the product (ether) with the unreacted phenol.
Why Method B Works:
Acid Suppression: The addition of 0.1%
drops the pH to ~2.1. This forces 2-bromophenol fully into its neutral, protonated state, eliminating ion-exchange interactions with residual silanols on the column.
Selectivity (
): The shallow gradient focuses on the specific lipophilicity difference between the propyl-alcohol chain (product) and the free phenol (impurity).
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the resolution between the main peak and the 2-bromophenol impurity drops below 2.0, the system requires maintenance (column cleaning or mobile phase refresh).
Instrumentation & Conditions[1][2][3][4]
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
Stationary Phase: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C18.
- selectivity with the brominated ring, often providing better separation of halo-aromatics than standard C18.
Temperature: 30°C (Controlled).
Detection: UV at 275 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).
Note: Bromophenols have a characteristic absorption band near 270-280 nm.
Reagents & Mobile Phase[1][5][6][7]
Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (
).
Alternative for MS: Use 0.1% Formic Acid (Note: Phosphoric acid is non-volatile and cannot be used with Mass Spec).
Solvent B: HPLC Grade Acetonitrile (ACN).
Gradient Program
Time (min)
% Solvent A
% Solvent B
Flow Rate (mL/min)
Phase
0.0
70
30
1.0
Equilibration
15.0
40
60
1.0
Separation Gradient
16.0
5
95
1.0
Column Wash
20.0
5
95
1.0
Hold Wash
20.1
70
30
1.0
Re-equilibration
25.0
70
30
1.0
End
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Concentration: Prepare a stock solution at 1.0 mg/mL. Dilute to 0.5 mg/mL for injection.
Filtration: 0.22 µm PTFE filter (mandatory to prevent column clogging).
Method Development & Validation Logic
The following diagram illustrates the logical workflow used to arrive at Method B, ensuring the method is robust and scientifically grounded.
Figure 1: The logical progression from chemical property analysis to optimized method selection.
Separation Mechanism
The separation relies on two distinct interactions.[1] The diagram below details how the stationary phase interacts with the analytes under acidic conditions.
Figure 2: Mechanistic view of the separation. The acidic mobile phase ensures the phenol impurity remains neutral, allowing the Phenyl-Hexyl phase to separate based on pi-electron density and hydrophobicity.
Validation Parameters (ICH Q2 Aligned)
To ensure this guide serves as a trustworthy resource, the following validation parameters must be met before releasing data.
Specificity: Inject a mixture of the product and 2-bromophenol.
Acceptance Criteria: Resolution (
) 2.0.
Purity Check: Use a Diode Array Detector to verify peak purity (no co-eluting shoulders).
Linearity: Prepare 5 concentrations between 50% and 150% of the target concentration.
Acceptance Criteria:
.
Limit of Quantitation (LOQ): Determine the concentration where Signal-to-Noise (S/N) = 10.
Target: LOQ should be
0.05% area to detect trace starting material.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[2] (Standard text on gradient engineering and pH control).
Phenomenex Application Guide. Optimization of Selectivity for the Separation of Halogenated Aromatics using Phenyl-Hexyl Phases.[Link]
Agilent Technologies. HPLC Method Development: From Beginner to Expert. (General reference for scouting gradients). [Link]
Comparative Reactivity Guide: 2-Bromo-1-Propanol vs. 3-(4-Bromophenoxy)propan-1-ol
Executive Summary This guide provides a technical comparison between 2-bromo-1-propanol (an aliphatic halohydrin) and 3-(4-bromophenoxy)propan-1-ol (an aryl bromide linker). While both share a "bromopropanol" nomenclatur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 2-bromo-1-propanol (an aliphatic halohydrin) and 3-(4-bromophenoxy)propan-1-ol (an aryl bromide linker). While both share a "bromopropanol" nomenclature, their reactivity profiles are orthogonal due to the hybridization of the carbon-bromine bond (
vs. ).
2-Bromo-1-propanol is a "suicide precursor" that rapidly cyclizes to propylene oxide under basic conditions via intramolecular
displacement. It functions primarily as an electrophile.
3-(4-Bromophenoxy)propan-1-ol acts as a stable, modular building block. The aryl bromide is inert to standard nucleophilic substitution but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for scaffold extension.
Structural & Electronic Basis of Divergence
The fundamental difference in reactivity stems from the electronic environment of the C-Br bond and the proximity of the hydroxyl group.
Feature
2-Bromo-1-Propanol
3-(4-Bromophenoxy)propan-1-ol
Structure
Aliphatic ( C-Br)
Aromatic ( C-Br)
Relationship
Vicinal (1,2-relationship between Br and OH)
Distal (Ether linkage separates Br and OH)
Bond Energy
Weak C-Br (~68 kcal/mol); Labile
Strong C-Br (~81 kcal/mol); Robust
Primary Mechanism
(Intramolecular or Intermolecular)
Oxidative Addition (Pd-Catalyzed)
Electronic Effect
Inductive withdrawal by Br activates C2
Mesomeric donation by Oxygen deactivates Br slightly
Mechanistic Visualization
The following diagram illustrates the divergent pathways when these substrates are subjected to Basic vs. Catalytic conditions.
Figure 1: Divergent reaction pathways. The aliphatic bromide (Red) cyclizes in base, while the aromatic bromide (Blue) requires metal catalysis to react.
This molecule is dominated by the Neighboring Group Participation (NGP) of the adjacent hydroxyl group. Upon deprotonation, the alkoxide performs a backside attack on the C-Br bond.
Kinetics: The reaction is first-order with respect to the alkoxide concentration. The intramolecular rate (
) is generally to times faster than intermolecular attack by an external nucleophile.
Stereochemistry: The reaction proceeds with inversion of configuration at the C-Br center. If starting with (2S)-2-bromo-1-propanol, the product is (2R)-propylene oxide.
Experimental Protocol: Epoxide Formation
Use this protocol to validate the lability of the aliphatic bromide.
Reagents:
2-Bromo-1-propanol (10 mmol)
KOH (Powdered, 12 mmol)
Diethyl ether (
, 20 mL)
Workflow:
Setup: Dissolve 2-bromo-1-propanol in dry
in a round-bottom flask equipped with a reflux condenser.
Addition: Add powdered KOH slowly at
to control the exotherm.
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the epoxide is volatile and less polar).
Workup: Filter off the KBr salt precipitate. Carefully concentrate the filtrate (Note: Propylene oxide boiling point is
; use a Vigreux column or distillation trap, do not rotovap to dryness).
Validation:
NMR will show the disappearance of the signal ( ppm) and appearance of epoxide ring protons ( ppm).
substitution. However, it is an excellent electrophile for Palladium (0). The ether oxygen at the para position increases electron density on the ring, which can slightly slow down oxidative addition compared to electron-deficient rings, but it remains highly effective for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
Use this protocol to derivatize the aromatic bromide.
Reagents:
3-(4-Bromophenoxy)propan-1-ol (1.0 eq)
Phenylboronic acid (1.2 eq)
(3-5 mol%)
(2.0 eq, 2M aqueous solution)
Dioxane (0.2 M concentration)
Workflow:
Degassing: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (
).
Solvent Addition: Add degassed Dioxane and aqueous
via syringe.
Reaction: Heat to
for 4-12 hours. The mixture will turn black (Pd precipitation) upon completion.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Validation: The product will show the biaryl linkage in
NMR and loss of the characteristic Ar-Br carbon signal ( ppm).
Comparative Performance Data
The following table summarizes the behavior of both compounds against common laboratory reagents.
Reagent / Condition
2-Bromo-1-propanol (Aliphatic)
3-(4-Bromophenoxy)propan-1-ol (Aromatic)
NaOH / KOH (aq)
Rapid Cyclization to Epoxide ( min)
Inert (Forms alkoxide; Br remains intact)
NaH / THF
Forms Epoxide immediately
Forms stable Alkoxide (can be used to alkylate the OH)
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for
vs
mechanisms).
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
Bartók, M., & Láng, K. L. (1980). "The Chemistry of Functional Groups, Supplement E: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues". Wiley.
PubChem. (2023). "3-(4-Bromophenoxy)propan-1-ol Compound Summary". Link
Sigma-Aldrich. "Suzuki Coupling Reaction Protocol". Link
Comparative
Technical Comparison Guide: 13C NMR Profiling of 3-(2-Bromophenoxy)propan-1-ol
Executive Summary & Significance In medicinal chemistry, 3-(2-Bromophenoxy)propan-1-ol serves as a critical "linker" scaffold, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Significance
In medicinal chemistry, 3-(2-Bromophenoxy)propan-1-ol serves as a critical "linker" scaffold, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where ether-linked alkyl chains modulate solubility and binding pocket depth.[1][2]
The primary challenge in validating this intermediate is distinguishing the specific ortho-substitution pattern and the integrity of the terminal alcohol against potential side products (e.g., elimination to allyl ethers or over-bromination).[2] This guide provides a comparative analysis of the 13C NMR chemical shifts , benchmarking the molecule against structural analogs to offer a self-validating assignment protocol.
Structural Assignment & Chemical Shift Data[1][2][3][4][5][6][7][8][9][10][11]
The following data represents the consensus chemical shifts derived from chemometric substituent increment analysis (SCS) and validated against standard phenoxy-ether spectral libraries.
Table 1: Consensus 13C NMR Chemical Shifts (CDCl₃)
Reference Frequency: 100 MHz / 298 K
Carbon Position
Assignment
Shift (δ ppm)
Signal Type
Mechanistic Insight
C1
Ar-C -O (Ipso)
155.2
Quaternary
Deshielded by Oxygen (+M effect); slightly shielded by ortho-Br steric compression.[1][2]
C2
Ar-C -Br
112.4
Quaternary
Distinctive ortho-bromo signature.[1][2] Shielded relative to benzene due to the "Heavy Atom Effect."[1][2]
C3
Ar-C H
133.5
CH
Deshielded by ortho-Br inductive effect (-I).[1][2]
Central methylene; key indicator of chain integrity.[1][2]
C9
-C H₂-OH
60.5
CH₂
Diagnostic primary alcohol peak.[1][2] Shifts significantly if esterified or oxidized.[1][2]
Comparative Analysis: Validating the Ortho-Bromo Effect
To ensure accurate identification, one must compare the target molecule against its non-brominated analog (3-phenoxypropan-1-ol).[1][2] This comparison isolates the specific electronic perturbations caused by the bromine atom.[1][2]
Table 2: Target vs. Analog Comparison (Substituent Effects)
Carbon Environment
Target Molecule (With o-Br)
Analog (No Br)
Δ Shift (ppm)
Interpretation
Ipso (Ar-C-O)
155.2
158.8
-3.6
Steric inhibition of resonance by the bulky ortho-Br reduces deshielding.[1][2]
Ortho Position
112.4 (C-Br)
114.5 (C-H)
-2.1
The Heavy Atom Effect of Bromine causes an upfield shift compared to C-H.[1][2]
Symmetry
Asymmetric (6 Ar signals)
Symmetric (4 Ar signals)
N/A
The ortho-substituent breaks the magnetic equivalence of the phenoxy ring.[1][2]
Aliphatic Chain
66.8 / 32.1 / 60.5
65.5 / 32.0 / 60.2
< 1.5
The aliphatic chain is electronically insulated from the halogen effect.[2]
Key Technical Insight:
If your spectrum shows only 4 aromatic peaks instead of 6, you have likely lost the bromine (dehalogenation) or started with the wrong isomer (para-substituted phenols often retain symmetry).[1][2]
Methodological Workflow: Assignment Logic
The following diagram illustrates the logical pathway for assigning the spectrum, prioritizing the "Anchor Peaks" (C-Br and C-O) to validate the structure.
Figure 1: Logical flowchart for structural validation using 13C NMR data. Note the critical step of counting aromatic peaks to confirm ortho-substitution.
Key Precaution: Use 3-bromo-1-propanol, not 1,3-dibromopropane, to avoid forming the bis-phenoxy dimer.[1][2]
NMR Sample Preparation Workflow
The choice of solvent affects the resolution of the hydroxyl proton (in 1H NMR) and the exact position of the C-OH carbon (in 13C NMR) due to hydrogen bonding.[1][2]
Solvent Comparison for 13C NMR:
CDCl₃: Standard.[1][2][3] C-OH appears at ~60.5 ppm.[2] Good for general purity checks.
DMSO-d₆: Recommended if solubility is poor or to observe OH coupling. C-OH may shift to ~58-59 ppm due to strong H-bonding with the solvent.[1][2]
Figure 2: Sample preparation workflow ensuring removal of paramagnetic impurities and proper concentration for 13C acquisition.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for Substituent Chemical Shift increments).
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 3065 (2-Bromophenol) and SDBS No. 2780 (3-Phenoxy-1-propanol).[2] [Link][1][2]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for 13C calculation rules).
PubChem Database. (2023).[1][2] Compound Summary for CID 11467406 (3-(2-Bromophenoxy)propan-1-ol). [Link][1][2]
Precise elemental analysis (EA) of halogenated organic intermediates like
presents a distinct challenge: Bromine interference . Unlike simple organics, the high bromine content (~35%) can poison oxidation catalysts, saturate halogen traps, and artificially inflate Nitrogen values if not properly sequestered.
This guide compares the efficacy of three calibration strategies for validating
is typically a volatile liquid or low-melting solid (acetal functionality). Two critical failure modes exist when analyzing this matrix:
Volatility Loss: Acetals can evaporate from unsealed capsules before combustion, leading to low Carbon recovery.
Halogen Breakthrough: During flash combustion, Bromine forms
and . If the silver wool trap in the reduction tube is saturated or channeled, these gases pass to the detector. has a thermal conductivity similar to and under certain conditions, causing peak tailing or false Nitrogen positives.
Comparative Analysis of Calibration Standards
Option A: Acetanilide (The Universal Baseline)
Formula:
| Role: Primary K-Factor Calibration.
Performance Profile:
Acetanilide is the industry gold standard for CHN calibration due to its high purity and stability. However, it lacks halogens.
Cons:Blind Spot. It cannot validate the efficiency of the halogen trap. If your silver gauze is spent, Acetanilide will still read 100% recovery, but your
Performance Profile:
This standard structurally mimics the analyte. It contains a benzene ring, oxygen functionality, and—crucially—a high bromine load (~39.7%).
Pros:Self-Validating. If the C% is accurate for this standard, it proves the combustion reactor is successfully managing the heavy halogen load. It confirms the Silver (Ag) trap is active.
Cons: Lower Carbon content (41.8%) than the analyte (46.8%), but sufficiently close for linearity checks.
Validating Ether Linkage Formation in Bromophenol Derivatives: A Comparative Technical Guide
Executive Summary Bromophenols are ubiquitous scaffolds in drug discovery, serving as critical intermediates for flame retardants, marine natural products, and pharmaceutical precursors. The presence of the bromine atom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bromophenols are ubiquitous scaffolds in drug discovery, serving as critical intermediates for flame retardants, marine natural products, and pharmaceutical precursors. The presence of the bromine atom provides a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura), but this functional utility depends entirely on the successful and chemoselective formation of the ether linkage at the phenolic oxygen.
This guide objectively compares the three primary methodologies for generating ether linkages in bromophenol derivatives: Williamson Ether Synthesis , Mitsunobu Coupling , and Metal-Catalyzed Cross-Coupling . It provides a self-validating analytical framework to ensure the bromine handle remains intact while the ether bond is formed.
Strategic Analysis: Method Selection
The choice of etherification method depends on the nature of the electrophile (alkyl vs. aryl) and the sensitivity of the substrate.
Comparative Analysis Table
Feature
Williamson Ether Synthesis
Mitsunobu Reaction
Pd/Cu-Catalyzed Coupling
Primary Mechanism
Nucleophilic Substitution
Redox-Dehydration
Oxidative Addition/Reductive Elimination
Scope
(ideal) & Alkyl Halides
& Alcohols
Aryl Halides (Diaryl Ethers)
Bromine Integrity
High (Chemically inert conditions)
High (Mild, neutral conditions)
Low (Risk of Pd insertion into Ar-Br)
Atom Economy
High
Low (Generates , Hydrazine)
Moderate
Key Limitation
Elimination side-products with / halides
Purification difficulties ()
Chemoselectivity (Ar-Br vs. Ar-I)
Decision Matrix
The following logic flow guides the selection of the optimal synthetic route.
Figure 1: Decision matrix for selecting the etherification method based on electrophile type and steric constraints.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems. The "Checkpoint" steps are critical for ensuring reaction integrity before proceeding.
Protocol A: Williamson Ether Synthesis (Standard)
Best for: Methylation, benzylation, or simple primary alkyl chains.
Expert Insight: Rapid addition generates excess heat and can degrade the betaine intermediate. Maintain T < 5°C.
Reaction: Warm to RT and stir 12–24 hours.
Workup: Concentrate. Triturate with Hexane/Et2O (1:1) to precipitate
(triphenylphosphine oxide). Filter.
Purification: Flash chromatography is almost always required to remove residual hydrazine byproducts.
Validation Framework: The "Truth" Data
Validating the formation of the ether linkage while confirming the bromine atom remains on the ring is the core analytical challenge.
Analytical Workflow
Figure 2: Sequential analytical workflow for validating bromophenyl ether structure.
Infrared Spectroscopy (IR)
The most immediate confirmation of reaction progress.
Starting Material (Bromophenol): Broad, strong band at 3200–3500 cm⁻¹ (O-H stretch).
Product (Ether): Complete disappearance of the O-H band. Appearance of strong bands at 1230–1275 cm⁻¹ (C-O-C asymmetric stretch) and 1020–1075 cm⁻¹ (symmetric stretch) [1].
Nuclear Magnetic Resonance (
NMR)
NMR confirms the chemical environment change.
Loss of Exchangeable Proton: The broad singlet (often >5.0 ppm) corresponding to -OH must be absent.
Shielding Effects:
Bromophenol:[2][3][4][5][6] Ortho-protons (relative to Oxygen) appear around 6.7–6.8 ppm .
Bromoether: Upon alkylation, these protons often shift slightly. For example, in 4-bromoanisole, the ortho-protons appear at ~6.78 ppm , while the meta-protons (ortho to Br) appear at ~7.35 ppm [2].
Diagnostic Peak: Appearance of the alkyl group signals (e.g., O-CH3 singlet at 3.8 ppm ) with correct integration (3H).
Mass Spectrometry (MS) - The "Fingerprint"
This is the critical step to ensure the bromine was not lost (e.g., via accidental debromination).
Isotopic Pattern: Bromine has two stable isotopes,
Fail: Single peak (indicates debromination) or 3:1 ratio (indicates Cl contamination).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Williamson)
Phenoxide is aggregating or poor nucleophile.
Add 18-crown-6 ether (catalytic) to sequester and increase "naked" phenoxide reactivity.
C-Alkylation
Phenoxide acting as ambident nucleophile (rare with simple alkyl halides).
Use a harder solvent (DMF/DMSO) to favor O-alkylation over C-alkylation.
Pd Insertion (Side Rxn)
In Buchwald couplings, Pd inserts into Ar-Br instead of forming C-O.
Avoid Pd. Use Ullmann coupling (CuI/Ligand) which is orthogonal to Ar-Br, or protect Br as a silane if absolutely necessary.
DIAD Decomposition
Reaction turns dark/tarry immediately.
Ensure anhydrous conditions. Cool reaction to -10°C during addition.
References
NIST Mass Spectrometry Data Center. "Infrared Spectrum of 4-Bromophenol." NIST Chemistry WebBook. Accessed October 2023.[8] Link
National Institute of Advanced Industrial Science and Technology (AIST).[7] "SDBS compounds and Spectral Search: 4-Bromoanisole." SDBS.[7] Accessed October 2023.[8] Link
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. (Note: See section on ligand effects relevant to C-O coupling analogs). Link
Spectroscopic Identification of Ortho-Substituted Phenoxy Propanols: A Comparative Technical Guide
Executive Summary The "Ortho-Effect" as a Deterministic Analytical Tool In the structural characterization of phenoxy propanols—a scaffold critical to beta-blockers (e.g., propranolol) and expectorants (e.g., guaifenesin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Ortho-Effect" as a Deterministic Analytical Tool
In the structural characterization of phenoxy propanols—a scaffold critical to beta-blockers (e.g., propranolol) and expectorants (e.g., guaifenesin)—distinguishing the ortho-substituted isomer from its meta and para regioisomers is a frequent challenge. Standard spectral matching is often insufficient due to the subtle electronic similarities between isomers.
This guide establishes a definitive identification strategy based on the Ortho-Effect : the unique steric and electronic interaction between the phenoxy oxygen, the propanol side chain, and the ortho-substituent. This interaction creates a distinct "fingerprint" across NMR, IR, and Mass Spectrometry, primarily driven by intramolecular hydrogen bonding (IMHB) and specific fragmentation rearrangements.
Part 1: The Structural Challenge & The Ortho-Effect
The core difficulty lies in the rotational freedom of the propanol chain. However, in ortho-substituted isomers, the proximity of the substituent (e.g., -OMe, -Cl, -NO2) to the ether oxygen facilitates a stable 5- or 6-membered intramolecular hydrogen bond ring. This locks the conformation, altering vibrational frequencies and magnetic environments in a way that meta and para isomers (which rely on random intermolecular interactions) do not.
Visualization: The Intramolecular Lock
The following diagram illustrates the stabilizing interaction unique to the ortho-isomer.
Figure 1: Mechanistic representation of the "Ortho-Effect." The spatial proximity at C1 and C2 facilitates a stable intramolecular hydrogen bond (IMHB), distinct from the intermolecular networks of meta/para isomers.
Part 2: Comparative Spectroscopic Matrix
The following matrix compares the utility of primary spectroscopic techniques for this specific scaffold.
Feature
1H NMR
FT-IR
Mass Spectrometry (EI/ESI)
Primary Differentiator
Coupling Constants (J) & OH Shift
OH Stretching Frequency
fragmentation Rearrangements
Sensitivity to Isomerism
High (Definitive)
Moderate (Screening)
High (Mechanistic Proof)
Ortho-Specific Marker
Concentration-independent OH shift; Hz
Sharp, lower frequency (IMHB)
Loss of neutral small molecules (Ortho-Effect)
Sample Requirement
~5-10 mg (Dilution study required)
<1 mg (Solution phase)
<1 µg
Cost/Time Efficiency
Moderate / High
Low / Fast
Moderate / Fast
Part 3: Deep Dive - NMR Spectroscopy
The Gold Standard: The Dilution Experiment
While coupling constants (
) provide geometric proof of substitution patterns, the chemical shift of the hydroxyl proton provides thermodynamic proof of the ortho conformation.
Coupling Constants (
-Values)
The aromatic region (6.5–8.0 ppm) provides immediate geometric evidence.
Ortho-Isomer: Expect a doublet (d) or doublet of doublets (dd) with a coupling constant
Hz . This represents the strong coupling between vicinal protons (H3 and H4).
Meta-Isomer: Characterized by small coupling constants (
Hz) due to long-range W-coupling.
Para-Isomer: Symmetric AA'BB' or AA'XX' systems, often appearing as "roofed" doublets with
Hz, but distinguished by integration and symmetry.
The Self-Validating Protocol: Concentration Independence
This is the most critical experiment for ortho-phenoxy propanols.
Hypothesis: Meta and para isomers form hydrogen bonds between molecules (Inter-molecular).[1][2] Ortho isomers form hydrogen bonds within the molecule (Intra-molecular).[1][2][3][4]
Mechanism: Diluting a sample with a non-polar solvent (e.g.,
) increases the distance between molecules, breaking inter-molecular bonds but leaving intra-molecular bonds intact.
Observation:
Ortho: The chemical shift (
) of the OH proton remains constant upon dilution.[3]
Meta/Para: The chemical shift (
) of the OH proton moves upfield (lower ppm) significantly upon dilution as H-bonds break.
Mass spectrometry (particularly Electron Ionization, EI) offers a unique confirmation pathway. Ortho-substituted aromatic compounds undergo specific rearrangements that are geometrically impossible for meta or para isomers.
The Mechanism
The ortho-substituent (e.g., a methoxy group in guaifenesin derivatives) can abstract a hydrogen from the propanol side chain (or vice versa) via a 6-membered cyclic transition state .
Diagnostic Signal: Look for the loss of neutral molecules (e.g.,
, ) directly from the molecular ion .
McLafferty-Type Rearrangement: In ortho-isomers, the side chain can fold back, allowing transfer of a
-hydrogen to the ortho-substituent, followed by alkene elimination.
Differentiation: Para isomers typically fragment via simple cleavage of the side chain (benzylic cleavage) to form stable quinoid-like ions, without the complex neutral losses seen in ortho.
Part 5: Experimental Protocol
Workflow: The Step-by-Step Dilution Validation
This protocol is designed to be self-validating. If the spectral shift does not occur as predicted, the sample is likely not the ortho-isomer or the solvent is too polar.
Materials
Solvent: High-purity Chloroform-d (
). Note: Do not use DMSO-d6 or Methanol-d4 as they will compete for H-bonding and mask the effect.
Sample: ~20 mg of the phenoxy propanol derivative.
Equipment: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Methodology
Preparation of Stock (High Conc.): Dissolve 20 mg of sample in 0.6 mL
. Transfer to NMR tube.
Acquisition T1: Run a standard proton (
) scan. Note the exact chemical shift of the OH proton (often a broad singlet).
Serial Dilution:
Remove 0.1 mL of the solution from the tube.
Add 0.4 mL of fresh
to the tube (approx. 5x dilution).
Shake well to mix.
Acquisition T2: Run the scan again using identical parameters.
The following decision tree guides the researcher through the identification process, prioritizing non-destructive techniques.
Figure 2: Analytical workflow for distinguishing regioisomers. The NMR dilution experiment serves as the critical decision gate.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and H-bonding effects).
Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols. Journal of Physical Chemistry A. (Detailed analysis of IMHB energetics).
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach.
SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Verification of specific phenoxy propanol spectra).
3-(2-Bromophenoxy)propan-1-ol: Proper Disposal & Handling Procedures
[1][2][3][4] Part 1: Executive Summary (Immediate Action Card) Do not dispose of this compound down the drain. 3-(2-Bromophenoxy)propan-1-ol is a halogenated organic intermediate.[1] Its disposal is strictly regulated du...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Part 1: Executive Summary (Immediate Action Card)
Do not dispose of this compound down the drain.
3-(2-Bromophenoxy)propan-1-ol is a halogenated organic intermediate.[1] Its disposal is strictly regulated due to the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) and potential brominated dioxins during improper incineration.[1]
Parameter
Critical Action
Waste Stream
HALOGENATED ORGANIC WASTE (Strict Segregation)
Container
Amber Glass or HDPE (High-Density Polyethylene)
Labeling
Must explicitly state "Contains Halogenated Organics" & "Brominated"
Understanding the molecular structure is the first step in safe disposal.[1] We are not just discarding a liquid; we are managing a functionalized aryl bromide.[1]
All transfers must occur inside a certified fume hood.[1]
Part 3: The Logic of Segregation (Expertise & Causality)[2]
Why do we strictly separate this compound from standard organic solvents like Acetone or Ethanol?
The Mechanism of Incineration Failure:
Standard non-halogenated waste is often used as "fuel blending" material in cement kilns or standard incinerators.[1] However, when 3-(2-Bromophenoxy)propan-1-ol is introduced into this stream:
Acid Gas Generation: Upon combustion, the bromine atom is liberated to form Hydrogen Bromide (HBr).[1]
Corrosion & Toxicity: HBr is highly corrosive to incinerator linings and toxic if released.[1]
Dioxin Formation: Incomplete combustion of halogenated aromatics can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs), which are persistent environmental pollutants.[1]
Therefore, this waste must be sent to a specialized facility equipped with wet scrubbers and high-temperature afterburners (typically >1100°C).
Part 4: Step-by-Step Disposal Protocol
Phase 1: Waste Collection[2]
Select Container: Use a dedicated waste carboy labeled "HALOGENATED WASTE."[1]
Material: HDPE (High-Density Polyethylene) is preferred for resistance to breakage.[1] Glass is acceptable but poses a physical hazard.[1]
Constituent Percentage: Estimate the % if in solution (e.g., "5% 3-(2-Bromophenoxy)propan-1-ol in Dichloromethane").
Phase 3: Workflow Visualization
The following decision tree illustrates the critical decision points for segregating this specific chemical.
Figure 1: Decision logic for segregating halogenated aryl ethers to prevent downstream incineration failure.
Part 5: Spill Contingency Plan
In the event of a bench-top spill (< 500 mL):
Alert & Evacuate: Notify nearby personnel. If aerosolized, evacuate the immediate area.[1]
PPE Upgrade: Wear double nitrile gloves and a vapor respirator if outside a fume hood.[1]
Containment: Surround the spill with absorbent pads or vermiculite.[1] Do not use combustible materials (like paper towels) if the substance is hot or mixed with oxidizers.[1]
Place absorbent material into a wide-mouth jar.[1]
Label: "Debris contaminated with Halogenated Organics."[1]
Decontamination: Wash the surface with a soap/water solution.[1][5]
Figure 2: Rapid response workflow for minor laboratory spills of brominated alcohols.
References
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 3-(2-Bromophenoxy)propan-1-ol (CAS 52221-92-8).[1] Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2022).[1] Solvents in the Workplace: How to Determine if They Are Hazardous Waste.[1] RCRA Orientation Manual.[1] Retrieved from
Cornell University EHS. (n.d.).[1] Waste Management: Halogenated vs. Non-Halogenated Solvents.[1][6][4][7] Retrieved from [1]
Temple University EHS. (n.d.).[1] Halogenated Solvents in Laboratories - Disposal Guidelines.[1] Retrieved from [1]